1-Ethyl-3-hydroxypiperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-ethylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-8-5-3-4-7(9)6-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPSUOAGONLMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871217 | |
| Record name | 1-Ethyl-3-piperidinol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00871217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13444-24-1 | |
| Record name | 1-Ethyl-3-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13444-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-3-piperidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-3-piperidinol | |
| Source | EPA DSSTox | |
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| Record name | 1-ethylpiperidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYL-3-PIPERIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4EP179I2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Ethyl-3-hydroxypiperidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-3-hydroxypiperidine is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring a piperidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 3-position, imparts unique physicochemical properties that make it a valuable intermediate in the development of novel therapeutic agents, particularly in the field of neuropharmacology.[1][3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is typically a colorless to slightly yellow, clear viscous liquid at room temperature.[2][5][6] It is characterized by its solubility in water and various organic solvents.[3] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-ethylpiperidin-3-ol | [7] |
| CAS Number | 13444-24-1 | [2][7] |
| Molecular Formula | C₇H₁₅NO | [2][7] |
| Molecular Weight | 129.20 g/mol | [7] |
| Appearance | Colorless to slightly yellow clear liquid | [2][5] |
| Melting Point | <25 °C | [6] |
| Boiling Point | 93-95 °C at 15 mm Hg | [6] |
| Density | 0.97 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.477 | [6] |
| Flash Point | 117 °F (47.2 °C) | [6] |
| pKa (Predicted) | 14.83 ± 0.20 | [6] |
| Water Solubility | Soluble | [3] |
| Solubility in Organics | Soluble in chloroform and methanol |
Chemical Structure and Stereochemistry
The molecular structure of this compound consists of a saturated six-membered heterocycle, piperidine, with an ethyl group attached to the nitrogen atom and a hydroxyl group at the C-3 position. The presence of a chiral center at the C-3 carbon means that this compound can exist as a pair of enantiomers, (R)- and (S)-1-Ethyl-3-hydroxypiperidine.
The piperidine ring predominantly adopts a chair conformation to minimize steric strain.[8] In this conformation, the substituents can occupy either axial or equatorial positions. The conformational equilibrium of the piperidine ring is a critical factor in its biological activity. For this compound, two primary chair conformations are possible for each enantiomer, differing in the axial or equatorial orientation of the hydroxyl group. The ethyl group on the nitrogen is also subject to conformational considerations. Generally, bulky substituents on the piperidine ring prefer the equatorial position to minimize 1,3-diaxial interactions.
Caption: Postulated chair conformations of (R)-1-Ethyl-3-hydroxypiperidine.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons. The ethyl group would exhibit a quartet for the methylene protons and a triplet for the methyl protons. The proton attached to the hydroxyl-bearing carbon (H-3) would likely appear as a broad multiplet.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching vibrations for the alkyl groups would appear just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 129. The fragmentation pattern is expected to involve the loss of the ethyl group, the hydroxyl group, and cleavage of the piperidine ring.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on general organic chemistry principles and related literature, plausible methodologies can be outlined.
Synthesis
A common route for the synthesis of N-alkylated piperidines is the reductive amination of a corresponding ketone or the direct alkylation of the parent piperidine. A potential synthetic pathway for this compound starts from 3-hydroxypiperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [guidechem.com]
- 7. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]
An In-depth Technical Guide to 1-Ethyl-3-hydroxypiperidine (CAS: 13444-24-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-hydroxypiperidine, also known as 1-Ethyl-3-piperidinol, is a versatile heterocyclic organic compound with the CAS number 13444-24-1.[1][2][3] Its structure, featuring a piperidine ring substituted with an ethyl group on the nitrogen atom and a hydroxyl group at the 3-position, makes it a valuable building block in medicinal chemistry and organic synthesis.[4] The presence of both a secondary amine and a secondary alcohol functional group allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents.[4] This compound is frequently utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of analgesics and antidepressants.[1][5] Its structural similarity to certain neurotransmitters also makes it a compound of interest in neuropharmacology research for investigating neurological pathways and developing treatments for various disorders.[4][5]
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 13444-24-1 | [1][3] |
| Molecular Formula | C₇H₁₅NO | [1][3] |
| Molecular Weight | 129.20 g/mol | [3] |
| Appearance | Colorless to slightly yellow clear liquid | [1] |
| Density | 0.97 g/mL at 25 °C | [1] |
| Boiling Point | 93-95 °C at 15 mm Hg | |
| Refractive Index | n20/D 1.48 | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Synonyms | 1-Ethyl-3-piperidinol, N-Ethyl-3-hydroxypiperidine, N-Ethyl-3-piperidinol, 3-Hydroxy-1-ethylpiperidine | [3] |
Synthesis
Proposed Synthetic Workflow: Reductive Amination
A likely synthetic pathway to this compound involves the reductive amination of 3-hydroxypiperidine with acetaldehyde. This method is widely used for the N-alkylation of secondary amines. The general workflow is depicted in the diagram below.
Experimental Protocol (Generalized)
The following is a generalized experimental protocol for the synthesis of this compound via reductive amination, based on standard organic chemistry procedures.
Materials:
-
3-Hydroxypiperidine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Chromatography equipment (optional, for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM).
-
Addition of Aldehyde: To the stirred solution, add acetaldehyde (1.1-1.5 eq). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate iminium ion.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic, and cooling with an ice bath may be necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Note: This is a generalized protocol. The specific quantities, reaction times, and purification methods may need to be optimized for best results.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.
Pharmaceutical Intermediate
The compound is a key building block in the synthesis of various pharmaceuticals. Its structural features are incorporated into molecules targeting the central nervous system, such as analgesics and antidepressants.[1][5] The piperidine scaffold is a common motif in many approved drugs, and the ethyl and hydroxyl groups on this compound provide handles for further chemical elaboration to fine-tune pharmacological properties.
Neuropharmacology Research
Due to its structural resemblance to endogenous neuromodulators, this compound and its derivatives are valuable tools in neuropharmacology.[4][5] They are used to probe the structure-activity relationships of ligands for various receptors and transporters in the brain, aiding in the understanding of neurological disorders and the development of novel therapeutic strategies.[4]
Potential as a Cholinesterase Inhibitor Precursor
While no direct studies have been identified that evaluate this compound as a cholinesterase inhibitor, piperidine derivatives are a well-established class of compounds with this activity. The core structure of this compound could serve as a starting point for the synthesis of novel cholinesterase inhibitors for the potential treatment of conditions like Alzheimer's disease.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available, peer-reviewed data on the specific biological activity of this compound. No quantitative data, such as IC₅₀ or EC₅₀ values, for its interaction with specific biological targets have been reported. Consequently, there are no established signaling pathways in which this compound is known to be directly involved.
Further research is required to elucidate the pharmacological profile of this compound and to identify its potential molecular targets and mechanisms of action.
Safety and Handling
This compound should be handled with care in a laboratory setting. The following is a summary of its hazard information.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or under a fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is a valuable chemical intermediate with significant potential in pharmaceutical research and development. Its straightforward synthesis from readily available starting materials and its versatile chemical functionality make it an attractive building block for the creation of complex molecular architectures. While its specific biological activities and mechanisms of action remain to be fully elucidated, its role as a precursor to potential therapeutics, particularly in the area of neuroscience, is well-established. Further investigation into the pharmacological properties of this compound and its derivatives is warranted and could lead to the discovery of novel drug candidates.
References
- 1. nwmedj.org [nwmedj.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 1-Ethyl-3-piperidinol, (S)- | 98584-61-3 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
Molecular weight and formula of 1-Ethyl-3-piperidinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Ethyl-3-piperidinol, a versatile piperidine derivative with significant applications in pharmaceutical development and chemical synthesis. The document details its chemical properties, synthesis, and biological significance, presenting data in a structured format for ease of reference and comparison.
Molecular and Chemical Identity
1-Ethyl-3-piperidinol, also known as N-ethyl-3-hydroxypiperidine, is a chiral organic compound.[1] Its structure consists of a piperidine ring with an ethyl group attached to the nitrogen atom and a hydroxyl group at the third position.[1] This configuration makes it a secondary amine and an alcohol, and its chirality means it exists in two enantiomeric forms, (S) and (R), which can exhibit different biological activities.[1]
Table 1: Molecular Identifiers and Properties
| Property | Value |
| Molecular Formula | C₇H₁₅NO[2] |
| Molecular Weight | 129.20 g/mol [2] |
| IUPAC Name | 1-ethylpiperidin-3-ol[2] |
| CAS Registry Number | 13444-24-1 (for the racemate)[2] |
| 98584-61-3 (for the (S)-enantiomer)[3] | |
| Canonical SMILES | CCN1CCCC(C1)O[1] |
| InChI Key | ZNPSUOAGONLMLK-UHFFFAOYSA-N (for the racemate)[4] |
Physicochemical Data
1-Ethyl-3-piperidinol is typically a colorless to pale yellow liquid with a characteristic amine odor.[1][5] It is soluble in water and various organic solvents.[1][5]
Table 2: Physicochemical Properties
| Property | Value |
| Boiling Point | 93-95 °C at 15 mmHg[6][7] |
| Density | 0.97 g/mL at 25 °C[7] |
| Refractive Index (n²⁰/D) | 1.477[7] |
| pKa | 14.83 ± 0.20 (Predicted)[7] |
| Water Solubility | 791.3 g/L at 25 °C[7] |
Synthesis and Experimental Protocols
The synthesis of 1-Ethyl-3-piperidinol can be achieved through several methods. The choice of method may depend on the desired stereochemistry and available starting materials.
General Synthesis Methods:
-
Reduction of 1-Ethylpiperidin-3-one: This common method involves the reduction of the corresponding ketone using reducing agents like sodium borohydride or lithium aluminum hydride.[1]
-
Hydroxylation of 1-Ethylpiperidine: This process introduces a hydroxyl group at the third position of 1-ethylpiperidine through hydroxylation reactions.[1]
-
Direct Alkylation of 3-Piperidinol: This involves the ethylation of the nitrogen atom of 3-piperidinol using an ethylating agent.
Below is a generalized workflow for the synthesis of 1-Ethyl-3-piperidinol.
Caption: General synthesis workflows for 1-Ethyl-3-piperidinol.
A detailed experimental protocol for a related N-ethylation of piperidine using ethylene is described in Organic Syntheses, which can be adapted for the alkylation of 3-piperidinol.[8] The general principle involves reacting the amine with an alkene in the presence of an alkali-metal salt of the amine as a catalyst.[8]
Biological Activity and Potential Applications
1-Ethyl-3-piperidinol is a valuable building block in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system.[9][10]
Key Areas of Biological Investigation:
-
Neuroprotective Agent: Some studies suggest that this compound may have protective effects on neuronal cells.[1]
-
Antidepressant Activity: Due to its structural similarity to known psychoactive compounds, it has been evaluated for antidepressant effects.[1][9]
-
Interaction with Neurotransmitter Systems: Research indicates that 1-Ethyl-3-piperidinol may modulate serotonin and dopamine pathways.[1] This interaction is a key area of interest for its potential therapeutic effects.
The proposed mechanism of action involves its interaction with neurotransmitter receptors, potentially modulating their activity.
Caption: Potential modulation of neurotransmitter signaling pathways.
Spectroscopic Data
-
Mass Spectrometry: Electron ionization mass spectrometry shows a molecular ion peak at m/z 129.[1] Key fragmentation patterns include the loss of a methyl radical (m/z 114) and an ethyl radical (m/z 100).[1]
-
Infrared (IR) Spectroscopy: FTIR spectra are available for this compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR data is available and can be used for structural confirmation.[11]
-
UV-Visible Spectroscopy: As a saturated heterocyclic compound, 1-Ethyl-3-piperidinol shows minimal absorption in the UV-visible region above 200 nm.[1]
Applications in Research and Industry
Beyond its direct biological activities, 1-Ethyl-3-piperidinol serves as a crucial intermediate in the synthesis of more complex molecules.[9][10]
-
Pharmaceutical Industry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including analgesics and antidepressants.[1][9][10]
-
Chemical Research: It serves as a versatile reagent in organic synthesis and medicinal chemistry.[1][9]
-
Material Science: There are potential applications in the development of polymers and other specialized materials.[1][9]
Safety and Handling
1-Ethyl-3-piperidinol is considered harmful if swallowed and causes skin irritation.[2] Appropriate personal protective equipment should be used when handling this compound. It is also flammable.[7] It should be stored in a well-ventilated area away from sources of ignition.[7]
References
- 1. Buy 1-Ethyl-3-piperidinol, (S)- | 98584-61-3 [smolecule.com]
- 2. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-3-piperidinol, (S)- | C7H15NO | CID 641104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Piperidinol, 1-ethyl- [webbook.nist.gov]
- 5. CAS 13444-24-1: 1-Ethyl-3-piperidinol | CymitQuimica [cymitquimica.com]
- 6. 1-Ethyl-3-piperidinol [drugfuture.com]
- 7. chembk.com [chembk.com]
- 8. orgsyn.org [orgsyn.org]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. spectrabase.com [spectrabase.com]
Spectroscopic Profile of 1-Ethyl-3-hydroxypiperidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-3-hydroxypiperidine (CAS No. 13444-24-1), a key intermediate in pharmaceutical and specialty chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics.
Executive Summary
This compound is a versatile heterocyclic compound featuring a piperidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 3-position. Its structural attributes make it a valuable building block in the development of novel therapeutic agents and advanced materials.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and manufacturing settings. This guide presents a summary of its ¹H NMR, ¹³C NMR, and IR spectral data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.
Spectroscopic Data
¹H NMR (Proton NMR) Data (Representative)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 | m | 1H | H-3 (CH-OH) |
| ~2.80 - 2.95 | m | 1H | H-2 (axial) |
| ~2.65 - 2.75 | m | 1H | H-6 (axial) |
| ~2.40 | q | 2H | N-CH₂-CH₃ |
| ~2.20 - 2.30 | m | 1H | H-2 (equatorial) |
| ~1.95 - 2.10 | m | 1H | H-6 (equatorial) |
| ~1.70 - 1.85 | m | 1H | H-4 (axial) |
| ~1.50 - 1.65 | m | 1H | H-5 (axial) |
| ~1.30 - 1.45 | m | 1H | H-4 (equatorial) |
| ~1.15 - 1.30 | m | 1H | H-5 (equatorial) |
| ~1.10 | t | 3H | N-CH₂-CH₃ |
| (variable) | br s | 1H | OH |
Disclaimer: The ¹H NMR data presented above are representative values for a 3-hydroxypiperidine ring with an N-ethyl substituent and are not experimentally derived from this compound itself. Actual chemical shifts and coupling constants may vary.
¹³C NMR (Carbon-13 NMR) Data (Representative)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~68.0 | C-3 (CH-OH) |
| ~60.0 | C-2 |
| ~55.0 | C-6 |
| ~52.0 | N-CH₂-CH₃ |
| ~32.0 | C-4 |
| ~22.0 | C-5 |
| ~12.0 | N-CH₂-CH₃ |
Disclaimer: The ¹³C NMR data presented above are representative values for a 3-hydroxypiperidine ring with an N-ethyl substituent and are not experimentally derived from this compound itself. Actual chemical shifts may vary.
IR (Infrared) Spectroscopy Data (Representative)
Technique: Liquid Film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 2970 - 2930 | Strong | C-H stretch (aliphatic) |
| 2810 - 2780 | Medium | C-H stretch (N-ethyl, tertiary amine) |
| 1465 - 1440 | Medium | C-H bend (CH₂) |
| 1380 - 1365 | Medium | C-H bend (CH₃) |
| 1100 - 1050 | Strong | C-O stretch (secondary alcohol) |
| 1260 - 1020 | Medium | C-N stretch (tertiary amine) |
Disclaimer: The IR data presented above are representative values for a molecule containing secondary alcohol and tertiary amine functionalities and are not experimentally derived from this compound itself. Actual absorption frequencies may vary.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR and IR spectra applicable to this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Load a standard set of acquisition parameters for ¹H and ¹³C NMR spectroscopy.
-
Lock onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS) if used as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Employ a proton-decoupled pulse sequence.
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay to 2-5 seconds to ensure quantitative detection of all carbon signals, including quaternary carbons.
-
Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm) or TMS (δ 0.00 ppm).
-
IR Spectroscopy Protocol
-
Sample Preparation (Liquid Film Method):
-
Place a drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
-
Instrument Setup and Data Acquisition:
-
Place the assembled salt plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Process the resulting interferogram with a Fourier transform to generate the infrared spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
N-Ethyl-3-hydroxypiperidine: A Technical Guide to its Physical State and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical state and solubility of N-Ethyl-3-hydroxypiperidine, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research, development, and manufacturing activities by providing reliable data and standardized experimental protocols.
Core Physical and Chemical Properties
N-Ethyl-3-hydroxypiperidine is a versatile building block in organic synthesis. A clear understanding of its physical and chemical characteristics is paramount for its effective use in drug discovery and development.
Physical State and Appearance
Under standard laboratory conditions, N-Ethyl-3-hydroxypiperidine exists as a clear, colorless to light yellow, viscous liquid[1][2][3][4]. Its liquid state at room temperature is a critical consideration for handling, storage, and reaction setup.
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of N-Ethyl-3-hydroxypiperidine, compiled from various chemical data sources.
| Property | Value | Units | Conditions | Citations |
| Molecular Formula | C₇H₁₅NO | - | - | [1] |
| Molecular Weight | 129.20 | g/mol | - | [5] |
| Physical State | Liquid | - | Ambient Temperature | [1][2][4][6][7] |
| Melting Point | <25 | °C | - | [1][2][6][8] |
| Boiling Point | 93 - 95 | °C | 15 mm Hg | [1][2][6][8] |
| Density | 0.97 | g/mL | 25 °C | [1][2][6][8] |
| Refractive Index | 1.477 | - | 20 °C | [1][2][6][8] |
| Flash Point | 47 / 117 | °C / °F | - | [1][2][7][8] |
| Water Solubility | 791.3 | g/L | 25 °C | [1][2] |
| Solubility (Organic) | Slightly Soluble | - | Chloroform, Methanol | [2] |
Experimental Protocols
To ensure reproducibility and adherence to international standards, the following sections detail the methodologies for determining the physical state and solubility of N-Ethyl-3-hydroxypiperidine.
Determination of Physical State
The physical state of a substance at ambient temperature is a fundamental property. The following protocol is a general method for this determination.
Objective: To determine the physical state (solid, liquid, or gas) of N-Ethyl-3-hydroxypiperidine at standard ambient temperature and pressure.
Materials:
-
Sample of N-Ethyl-3-hydroxypiperidine
-
Spatula
-
Watch glass or petri dish
-
Laboratory fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Preparation: Ensure the work area, typically a laboratory fume hood, is clean and well-ventilated. Wear appropriate PPE.
-
Sample Handling: Using a clean spatula, place a small amount of the N-Ethyl-3-hydroxypiperidine sample onto a watch glass or petri dish.
-
Visual Observation: Observe the substance at ambient temperature (typically 20-25 °C).
-
Note its appearance: color, clarity, and whether it holds its shape (solid) or takes the shape of its container (liquid).
-
Gently tilt the container to observe its flow characteristics. A substance that flows and forms a horizontal surface is a liquid.
-
-
Documentation: Record the observation of the physical state, along with the ambient temperature and pressure.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely recognized and robust technique for determining the solubility of a substance in water. This protocol is based on the principles outlined in OECD Guideline 105.
Objective: To quantitatively determine the water solubility of N-Ethyl-3-hydroxypiperidine at a specified temperature.
Materials:
-
N-Ethyl-3-hydroxypiperidine
-
Distilled or deionized water
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
-
Glass vials with screw caps
Procedure:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility. This is done by adding increasing volumes of water to a known amount of the test substance until it dissolves.
-
Preparation of Saturated Solution:
-
An excess amount of N-Ethyl-3-hydroxypiperidine (estimated from the preliminary test to be more than required for saturation) is added to a known volume of water in a glass vial.
-
The vial is tightly sealed and placed in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
The mixture is agitated for a sufficient period to reach equilibrium. A common practice is to shake for 24 hours, with additional measurements at 48 and 72 hours to ensure equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, the vial is removed from the shaker and the undissolved solid is allowed to settle.
-
To ensure complete separation of the solid and liquid phases, the solution is centrifuged at a controlled temperature.
-
-
Sample Analysis:
-
A sample of the clear supernatant is carefully withdrawn using a pipette.
-
The sample is then filtered through a 0.45 µm filter to remove any remaining solid particles.
-
The concentration of N-Ethyl-3-hydroxypiperidine in the filtrate is determined using a validated analytical method (e.g., HPLC-UV or GC-FID). A calibration curve prepared with standards of known concentrations is used for quantification.
-
-
Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L or mg/mL).
Workflow and Logical Relationships
The determination of key physical properties follows a logical progression of experimental steps. The following diagram illustrates a typical workflow for characterizing the solubility of a chemical compound like N-Ethyl-3-hydroxypiperidine.
Conclusion
The data and protocols presented in this technical guide provide a solid foundation for the safe and effective handling and use of N-Ethyl-3-hydroxypiperidine in a research and development setting. Its liquid physical state and high water solubility are key parameters that influence its application in various synthetic procedures. Adherence to standardized experimental methodologies is crucial for generating reliable and reproducible data, which is essential for regulatory submissions and successful drug development outcomes. The versatility of N-Ethyl-3-hydroxypiperidine as an intermediate in the synthesis of pharmaceuticals highlights its importance in medicinal chemistry[3][4].
References
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Biological Versatility of 1-Ethyl-3-hydroxypiperidine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The 1-ethyl-3-hydroxypiperidine scaffold is a versatile and valuable starting point in medicinal chemistry for the development of novel therapeutic agents. Its unique structural features, including a tertiary amine and a hydroxyl group, provide opportunities for a wide range of chemical modifications to tailor compounds for specific biological targets.[1][2][3][4][5] This technical guide explores the potential biological activities of derivatives of this compound, focusing on their applications in neuropharmacology, particularly as cholinesterase inhibitors and muscarinic receptor modulators. While comprehensive studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, this guide extrapolates from research on closely related piperidine compounds to provide insights into their potential therapeutic applications, experimental evaluation, and underlying mechanisms of action.
Potential Biological Activities and Therapeutic Targets
Derivatives of the piperidine nucleus are known to interact with a variety of biological targets, primarily within the central nervous system. The this compound core is a key intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders.[1][2]
Cholinesterase Inhibition
A significant area of interest for piperidine derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[6] By inhibiting these enzymes, the concentration of acetylcholine in the synaptic cleft is increased, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[6]
Table 1: Representative Cholinesterase Inhibitory Activity of N-Substituted Piperidine Derivatives (Illustrative Examples)
| Compound Class | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| N-Benzylpiperidine Derivatives | AChE | 0.56 - 13 | Donepezil | 600 |
| 3-Hydroxypyridine-4-one-Benzylpiperidine Hybrids | AChE | 143.09 | Donepezil | - |
Note: The data presented are for illustrative purposes to show the potential of the piperidine scaffold and are not specific to this compound derivatives.
Muscarinic Acetylcholine Receptor (mAChR) Modulation
Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are implicated in various physiological processes, including learning, memory, and motor control. Piperidine-based compounds have been investigated as both agonists and antagonists of mAChRs. Selective modulation of mAChR subtypes (M1-M5) is a promising strategy for treating neurological and psychiatric disorders.
Pethidine (meperidine), a well-known analgesic, and its analogs which contain a piperidine core, have been shown to bind to muscarinic receptors.[7][8] The binding affinities (Ki) of some of these analogs for M1, M3, and M5 receptors have been determined, showcasing the potential for piperidine derivatives to interact with these targets.[7][8]
Table 2: Representative Muscarinic Receptor Binding Affinities of Pethidine Analogs (Illustrative Examples)
| Compound | M1 Ki (µM) | M3 Ki (µM) | M5 Ki (µM) |
| Analog 6b | 0.67 | 0.37 | 0.38 |
Note: This data is for pethidine analogs and serves to illustrate the potential of the piperidine scaffold for mAChR modulation.
Analgesic Activity
The piperidine ring is a core structural component of many potent opioid analgesics, including fentanyl and its derivatives. Research has shown that various alkyl piperidine derivatives exhibit significant analgesic effects, likely through interaction with opioid receptors.[9]
Experimental Protocols
The following sections detail generalized experimental protocols that are commonly used to assess the biological activities of piperidine derivatives.
Synthesis of this compound Derivatives
A general approach to synthesizing derivatives of this compound involves the esterification of the hydroxyl group.
Protocol: Synthesis of 1-Ethyl-3-piperidinyl Esters
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable dry solvent such as toluene.
-
Addition of Reagents: Add a desired acylating agent (e.g., propanoyl chloride) to the solution.
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 100-110°C) under a nitrogen atmosphere for several hours.
-
Work-up: After the reaction is complete, cool the mixture. The resulting crystalline product can be collected by filtration, washed with a non-polar solvent like ether, and then dried.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethyl acetate) can be performed to obtain the purified ester hydrochloride salt.
In Vitro Assays
This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.
Protocol: Ellman's Assay for AChE Inhibition
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., Tris-HCl).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the acetylcholinesterase enzyme solution and the test compound at various concentrations. Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Initiate the reaction by adding DTNB and ATCI to the wells.
-
Measurement: Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine with DTNB at a wavelength of 412 nm at regular intervals.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor subtype.
Protocol: [³H]N-methyl-scopolamine (NMS) Binding Assay
-
Membrane Preparation: Use cell membranes from Chinese hamster ovary (CHO) cells expressing the desired human muscarinic receptor subtype (e.g., M1, M3, or M5).
-
Assay Setup: In a 96-well plate, add the cell membrane preparation (a few micrograms of protein per well) to wells containing the test compound at various concentrations and a fixed concentration of the radioligand [³H]NMS (e.g., 0.3 nM).
-
Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 2 hours) at room temperature.
-
Determination of Non-specific Binding: In parallel wells, determine non-specific binding in the presence of a high concentration of a known muscarinic antagonist like atropine (e.g., 1 µM).
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then measured using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki (inhibition constant) of the test compound by analyzing the competition binding curves using appropriate software.
In Vivo Assays
The hot plate test is a common method to evaluate the central analgesic activity of compounds in animal models.
Protocol: Hot Plate Test in Mice
-
Animal Acclimatization: Acclimatize mice to the experimental room and handling for a few days before the experiment.
-
Baseline Measurement: Individually place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the reaction time (latency) for signs of nociception, such as licking the paws or jumping. A cut-off time is set to prevent tissue damage.
-
Compound Administration: Administer the test compound or a vehicle control to the mice, typically via intraperitoneal or oral routes.
-
Post-treatment Measurements: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure their reaction latencies.
-
Data Analysis: The increase in reaction latency compared to the baseline and the vehicle control group is indicative of analgesic activity.
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway
Derivatives of this compound that act as cholinesterase inhibitors or muscarinic receptor modulators would directly influence the cholinergic signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
1-Ethyl-3-hydroxypiperidine: A Synthetic Cornerstone in Neuropharmacology
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-3-hydroxypiperidine is a heterocyclic organic compound recognized not for its direct neuropharmacological effects, but as a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Despite its structural relevance to many centrally acting agents, a thorough review of scientific literature and patent databases reveals a conspicuous absence of quantitative data regarding its own binding affinity, functional activity at neurological targets, or in vivo effects. This technical guide, therefore, addresses the current state of knowledge, focusing on the compound's physicochemical properties and its established role as a versatile building block in the development of neuropharmacological agents, particularly analgesics and antidepressants.[1][2] This document will serve as a resource for professionals in drug discovery and development by detailing its synthetic utility and providing a hypothetical framework for its application.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS).[3] Its conformational flexibility and the ability to present substituents in defined spatial orientations make it an ideal framework for interacting with complex biological targets such as G-protein coupled receptors and ion channels. This compound, with its ethyl group on the nitrogen and a hydroxyl group at the 3-position, offers two key points for chemical modification, making it a valuable starting material for creating diverse chemical libraries.[1][2] While its unique structure is leveraged by researchers to explore neurotransmitter systems, this exploration is primarily through the synthesis of more complex derivatives.[1][2]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its use in synthetic chemistry. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | Chem-Impex |
| Molecular Weight | 129.20 g/mol | Chem-Impex |
| CAS Number | 13444-24-1 | Chem-Impex |
| Appearance | Colorless to pale yellow liquid | Chem-Impex |
| Density | 0.97 g/cm³ | Chem-Impex |
| Refractive Index | n20/D 1.48 | Chem-Impex |
| Purity | ≥98% (GC) | Chem-Impex |
Neuropharmacological Profile: An Overview of Available Data
Extensive searches of peer-reviewed scientific literature and patent databases did not yield any specific quantitative data on the neuropharmacological effects of this compound itself. There are no publicly available reports detailing its binding affinity (e.g., Kᵢ, IC₅₀) for any CNS receptors, its functional activity (e.g., EC₅₀, Eₘₐₓ) in cellular assays, or its behavioral effects in in vivo models. The prevailing consensus in the literature is that its primary role in neuropharmacology is that of a synthetic intermediate.[1][2]
Synthetic Utility in Neuropharmacology
The true value of this compound for neuropharmacology researchers lies in its utility as a versatile synthetic precursor. The hydroxyl and secondary amine functionalities allow for a wide range of chemical transformations.
Key Chemical Transformations
-
O-Alkylation/O-Arylation: The hydroxyl group can be deprotonated and reacted with various electrophiles to introduce a wide range of substituents, forming ethers. This is a common strategy for accessing analogs with modified pharmacokinetic and pharmacodynamic properties.
-
Esterification: Reaction of the hydroxyl group with carboxylic acids or their derivatives leads to the formation of esters, which can act as prodrugs or introduce new interaction points with biological targets.
-
N-Alkylation/N-Arylation: While the nitrogen is already ethylated, it can participate in further reactions, though this is less common than modifications at the hydroxyl group. More typically, the N-ethyl group itself is a desired feature in the final molecule.
-
Functional Group Interconversion: The hydroxyl group can be converted to other functionalities, such as halides or amines, to enable further synthetic elaborations.
Hypothetical Synthetic Workflow for a Novel CNS Agent
To illustrate the synthetic potential of this compound, the following diagram outlines a hypothetical workflow for the synthesis of a potential neuropharmacological agent. This workflow represents a common strategy in medicinal chemistry where a core scaffold is elaborated to generate a library of compounds for screening.
Caption: Hypothetical synthesis of a CNS agent from this compound.
Experimental Protocols
As no specific experimental studies on the neuropharmacological effects of this compound were identified, this section will outline a general protocol for a receptor binding assay, which would be a critical first step in characterizing its potential activity.
General Radioligand Binding Assay Protocol
Objective: To determine the binding affinity of this compound for a specific CNS receptor (e.g., serotonin 5-HT₂A receptor).
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂A).
-
This compound.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Assay Setup: In test tubes, combine the cell membranes, the radioligand at a concentration near its Kₔ value, and varying concentrations of this compound.
-
Total and Non-specific Binding: Prepare tubes for total binding (containing only membranes and radioligand) and non-specific binding (containing membranes, radioligand, and the non-specific binding control).
-
Incubation: Incubate all tubes at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound is a commercially available and synthetically versatile compound with significant potential as a scaffold for the development of novel neuropharmacological agents. While its own pharmacological profile remains uncharacterized in the public domain, its utility as a building block is well-established in a general sense. Future research should focus on the systematic exploration of derivatives synthesized from this core, as well as the public dissemination of any screening data on the parent compound to avoid redundant efforts within the scientific community. A full characterization of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties would also be highly beneficial for its application in drug discovery programs. For researchers in the field, this compound represents a readily accessible starting point for the generation of new chemical entities with the potential to modulate CNS targets and address unmet needs in the treatment of neurological and psychiatric disorders.
References
The Pivotal Role of 1-Ethyl-3-hydroxypiperidine: A Technical Guide for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
1-Ethyl-3-hydroxypiperidine stands as a versatile and highly valuable chemical building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural features, combining a piperidine scaffold with strategically placed ethyl and hydroxyl functionalities, offer a flexible platform for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its role in the development of pharmaceuticals and advanced materials.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO | [1][2] |
| Molecular Weight | 129.20 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow clear liquid | [1] |
| Boiling Point | 93-95 °C at 15 mm Hg | [3] |
| Melting Point | <25 °C | [3] |
| Density | 0.97 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.477 | [3] |
| Flash Point | 117 °F | [3] |
| pKa | 14.83 ± 0.20 (Predicted) | [3] |
| Water Solubility | 791.3 g/L at 25 °C | [3] |
| CAS Number | 13444-24-1 | [1][2] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through several routes, primarily involving the N-alkylation of 3-hydroxypiperidine or the reductive amination of a pyridine precursor. Below are detailed experimental protocols for these key transformations.
Protocol 1: N-Alkylation of 3-Hydroxypiperidine with Ethyl Iodide
This method involves the direct ethylation of the secondary amine in 3-hydroxypiperidine.
Materials:
-
3-Hydroxypiperidine
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxypiperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Slowly add ethyl iodide (1.1 eq) to the suspension at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by vacuum distillation.
Protocol 2: Reductive Amination of 3-Hydroxypyridine with Acetaldehyde
This one-pot procedure involves the formation of an iminium intermediate from 3-hydroxypyridine and acetaldehyde, followed by in-situ reduction.
Materials:
-
3-Hydroxypyridine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-hydroxypyridine (1.0 eq) in 1,2-dichloroethane, add acetaldehyde (1.2 eq).
-
Stir the mixture for 30 minutes at room temperature to facilitate the formation of the corresponding iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.[4][5][6]
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation to obtain this compound.
Applications as a Chemical Building Block
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the pharmaceutical industry.[7][8]
Synthesis of Cholinesterase Inhibitors for Alzheimer's Disease
Piperidine derivatives are known to be effective acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for managing Alzheimer's disease.[3][9] this compound is a precursor for carbamate-based cholinesterase inhibitors.
Experimental Workflow for Carbamate Synthesis:
Precursor to Opioid Analgesics
The piperidine ring is a core structural motif in many potent opioid analgesics, such as fentanyl and its analogs.[2][10][11] While a direct synthesis of a marketed analgesic from this compound is not prominently documented, its structure lends itself to the synthesis of novel analgesic candidates. The general synthetic strategy often involves the initial preparation of a 4-anilidopiperidine core, which can be subsequently N-alkylated.
General Synthetic Pathway to Fentanyl Analogs:
Conclusion
This compound is a cornerstone building block with significant implications for drug discovery and materials science. Its accessible synthesis and the reactivity of its functional groups provide chemists with a powerful tool for creating diverse and complex molecules. The detailed protocols and pathways provided in this guide aim to facilitate further research and innovation in the application of this versatile compound.
References
- 1. EP2455377B1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
1-Ethyl-3-hydroxypiperidine: A Comprehensive Technical Guide for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-3-hydroxypiperidine (CAS No. 13444-24-1), also known as N-Ethyl-3-piperidinol, is a versatile heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical active ingredients (APIs). Its unique structural features, including a secondary alcohol and a tertiary amine within a piperidine ring, allow for diverse chemical modifications, making it a valuable building block in medicinal chemistry. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols for its synthesis and analysis are provided, alongside key quantitative data and visual representations of relevant synthetic and biological pathways.
Introduction
This compound is a colorless to slightly yellow liquid at room temperature.[1][2] The presence of both a hydroxyl group and an ethyl group on the piperidine nitrogen enhances its solubility and reactivity, making it an excellent precursor for creating a wide range of derivatives with specific biological activities.[3][4] This compound is particularly noted for its application in the development of analgesics and antidepressants.[2][3][5] Furthermore, its structural similarity to certain neuromodulators makes it a valuable tool in neuropharmacology research for investigating neurotransmitter systems and developing treatments for neurological disorders.[6]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 13444-24-1 | [2][3] |
| Molecular Formula | C₇H₁₅NO | [2][3] |
| Molecular Weight | 129.20 g/mol | [7] |
| Appearance | Colorless to slightly yellow clear liquid | [1][2] |
| Density | 0.97 g/mL at 25 °C | [3][8] |
| Boiling Point | 93-95 °C at 15 mm Hg | [8] |
| Refractive Index | n20/D 1.48 | [1][2] |
| Purity (typical) | ≥ 98% (GC) | [2][3] |
| Storage | Store at 2 - 8 °C | [2][3] |
Table 2: Spectroscopic Data Summary
| Technique | Key Features | Reference(s) |
| ¹H NMR | Data available in CDCl₃ at 90 MHz and 400 MHz | [9] |
| ¹³C NMR | Data available in CDCl₃ | [9] |
| Mass Spec (MS) | Mass spectrum available | [9] |
| Infrared (IR) | Spectrum available (liquid film) | [9] |
(Note: Detailed spectral data with peak assignments are provided in the Experimental Protocols section.)
Synthesis of this compound
The synthesis of this compound typically starts from its precursor, 3-hydroxypiperidine. Two common methods are employed: reductive amination with acetaldehyde and direct N-alkylation with an ethyl halide.
Synthesis Workflow
The following diagram illustrates the primary synthetic routes to this compound from 3-hydroxypyridine, a common starting material for the precursor.
Caption: Synthetic routes to this compound.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and analysis of this compound.
Synthesis of 3-Hydroxypiperidine (Precursor)
3-Hydroxypiperidine can be synthesized via the hydrogenation of 3-hydroxypyridine.[10]
-
Materials: 3-Hydroxypyridine, 5% Rhodium on Carbon (Rh/C), Water, Hydrogen gas.
-
Procedure:
-
In a high-pressure autoclave, add 3-hydroxypyridine (100g), 5% Rhodium on Carbon (1kg), and water (100L).[10]
-
Pressurize the autoclave with hydrogen gas to 5 MPa.[10]
-
Heat the mixture to 90 °C and maintain the reaction for 48 hours.[10]
-
After cooling to room temperature and venting the hydrogen, filter the reaction mixture to recover the catalyst.[10]
-
The filtrate is concentrated under reduced pressure to remove water.[10]
-
The residue is then purified by vacuum distillation, collecting the fraction at 67-69 °C / 26.6 Pa to yield 3-hydroxypiperidine as a white solid.[10]
-
Synthesis of this compound via Reductive Amination
This method utilizes a one-pot reaction with a mild reducing agent.[11][12]
-
Materials: 3-Hydroxypiperidine, Acetaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-Dichloroethane (DCE), Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 3-hydroxypiperidine (1.0 eq) in 1,2-dichloroethane (DCE), add acetaldehyde (1.1 eq).[12]
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is mildly exothermic.[11]
-
Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-6 hours.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
-
Synthesis of this compound via N-Alkylation
This is a classical method for N-alkylation of secondary amines.[13][14]
-
Materials: 3-Hydroxypiperidine, Ethyl iodide, Potassium carbonate (K₂CO₃), Anhydrous acetonitrile (MeCN).
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-hydroxypiperidine (1.0 eq), anhydrous acetonitrile, and finely powdered, dry potassium carbonate (2.0 eq).[13]
-
Stir the suspension at room temperature.
-
Slowly add ethyl iodide (1.1 eq) to the stirred mixture.[14]
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation.
-
Analytical Protocol: GC-MS Analysis
This protocol provides a general method for the analysis of this compound, adaptable from standard methods for piperidine derivatives.[3][15]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5975 MS).
-
Sample Preparation:
-
Prepare a stock solution (1 mg/mL) of this compound in methanol.
-
Create a series of working standards by serial dilution of the stock solution.
-
-
GC-MS Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[15]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[15]
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Table 3: Representative Spectroscopic Data
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Mass Spectrometry (EI) | FTIR (Liquid Film) |
| Chemical Shift (ppm) | Chemical Shift (ppm) | m/z (Relative Intensity) | Wavenumber (cm⁻¹) |
| (Predicted) | (Predicted) | (Major Fragments) | (Characteristic Peaks) |
| ~3.6 (m, 1H, -CHOH) | ~68 (-CHOH) | 129 (M⁺) | ~3400 (O-H stretch, broad) |
| ~2.4-2.8 (m, 4H, -NCH₂-) | ~60 (-NCH₂-) | 114 ([M-CH₃]⁺) | ~2930 (C-H stretch, alkane) |
| ~2.4 (q, 2H, -NCH₂CH₃) | ~55 (-NCH₂-) | 100 ([M-C₂H₅]⁺) | ~1450 (C-H bend) |
| ~1.4-1.9 (m, 4H, piperidine CH₂) | ~48 (-NCH₂CH₃) | 57 | ~1100 (C-O stretch) |
| ~1.1 (t, 3H, -CH₂CH₃) | ~30 (piperidine CH₂) | 42 | |
| ~20 (piperidine CH₂) | |||
| ~12 (-CH₂CH₃) |
(Note: Actual chemical shifts and fragmentation patterns may vary slightly based on instrumentation and conditions. The data presented is a representative interpretation based on publicly available spectra and chemical structure.)[7][9]
Role in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of several APIs. A notable example is its use in the synthesis of Meptazinol, an opioid analgesic.[16]
Caption: Role of this compound in Meptazinol synthesis.
Biological Signaling Pathways
While this compound itself is an intermediate, its derivatives, such as Meptazinol, exert their pharmacological effects by interacting with specific biological signaling pathways. Meptazinol is a partial agonist at the mu-opioid receptor (MOR) and also exhibits activity at nicotinic acetylcholine receptors (nAChR).[1][3]
Mu-Opioid Receptor (MOR) Signaling
Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), leads to analgesia. The simplified signaling cascade is depicted below.
Caption: Simplified Mu-Opioid Receptor signaling cascade.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Meptazinol's cholinergic activity, through agonist action at nAChRs, may contribute to its analgesic profile.[3] nAChRs are ligand-gated ion channels.
Caption: Simplified Nicotinic Acetylcholine Receptor signaling.
Conclusion
This compound is a fundamentally important pharmaceutical intermediate with significant applications in the synthesis of centrally acting drugs. Its versatile chemistry allows for the construction of complex molecular architectures, leading to the development of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this valuable building block.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Discovery and Synthesis of N-ethyl-3-piperidinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethyl-3-piperidinol, a substituted piperidine derivative, has emerged as a valuable building block in medicinal chemistry, primarily due to its presence in various pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery and historical evolution of its synthesis. We present a chronological account of synthetic methodologies, from early catalytic hydrogenation approaches to more contemporary methods. Detailed experimental protocols for key historical syntheses are provided, alongside a comparative analysis of their efficiencies. Furthermore, this guide explores the compound's known biological activities, focusing on its interactions with key neurotransmitter systems.
Introduction
The piperidine scaffold is a privileged structure in drug discovery, found in a wide array of natural products and synthetic pharmaceuticals.[1] Substituted piperidines, such as N-ethyl-3-piperidinol (also known as 1-ethyl-3-hydroxypiperidine), offer a versatile platform for the development of novel therapeutic agents. The strategic placement of the hydroxyl and N-ethyl groups provides opportunities for diverse chemical modifications and influences the molecule's physicochemical properties and biological activity. This guide delves into the historical journey of N-ethyl-3-piperidinol synthesis, offering a detailed resource for researchers engaged in the design and synthesis of piperidine-containing molecules.
Historical Development of N-ethyl-3-piperidinol Synthesis
The synthesis of N-substituted 3-hydroxypiperidines has evolved over several decades, driven by the increasing interest in their potential pharmacological applications. Early methods focused on the reduction of pyridine precursors, a challenging transformation that often required harsh reaction conditions.
Early Approaches: Catalytic Hydrogenation of Pyridine Derivatives
One of the earliest documented methods for the synthesis of N-alkyl-3-hydroxypiperidines involved the catalytic hydrogenation of corresponding 3-hydroxypyridinium salts. A notable example is the work described in the mid-20th century, which laid the groundwork for accessing these compounds.
A key historical method involves the preparation of a quaternary ammonium salt of 3-hydroxypyridine, followed by its reduction. Specifically, 3-hydroxypyridine is reacted with an ethylating agent, such as ethyl bromide, to form N-ethyl-3-hydroxypyridinium bromide. This intermediate is then subjected to catalytic hydrogenation to yield N-ethyl-3-piperidinol.
Key Historical Synthesis Route: Hydrogenation of N-ethyl-3-hydroxypyridinium bromide
A significant early report outlines the synthesis of N-ethyl-3-hydroxypiperidine via the hydrogenation of 3-hydroxypyridinium ethobromide.[2] This method, detailed in a US patent, provided a viable, albeit challenging, route to the target molecule.
-
Reaction Scheme:
-
3-hydroxypyridine + Ethyl Bromide → N-ethyl-3-hydroxypyridinium bromide
-
N-ethyl-3-hydroxypyridinium bromide + H₂ (catalyst) → N-ethyl-3-piperidinol
-
This approach, while foundational, often suffered from the need for high pressures and temperatures, and the catalyst's sensitivity.
Comparative Analysis of Historical Synthesis Methods
To provide a clear comparison of the early synthetic strategies, the following table summarizes the key quantitative data available from historical literature.
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Reference |
| Catalytic Hydrogenation | 3-hydroxypyridinium ethobromide | Raney nickel catalyst, water, 110-125 °C, 500-1500 lbs H₂ | 64 | [2] |
| Reductive Alkylation of Pyridine | Pyridine, Ethanol | Langenback or Raney nickel catalyst, high temperature and pressure | High | |
| Catalytic Hydrogenation | N-ethylpyridinium chloride | Platinum oxide catalyst | - |
Note: Quantitative data for all historical methods is not always available in the cited literature.
Detailed Experimental Protocols
This section provides detailed methodologies for key historical experiments, allowing for their replication and adaptation in a modern laboratory setting.
Synthesis of N-ethyl-3-piperidinol via Catalytic Hydrogenation of 3-hydroxypyridinium ethobromide
This protocol is adapted from the method described in U.S. Patent 2,802,007.[2]
Step 1: Preparation of 3-hydroxypyridinium ethobromide
-
Materials: 3-hydroxypyridine, Ethyl bromide, suitable solvent (e.g., acetone).
-
Procedure: A solution of 3-hydroxypyridine in acetone is treated with ethyl bromide. The mixture is refluxed for a specified period to facilitate the quaternization of the pyridine nitrogen. The resulting N-ethyl-3-hydroxypyridinium bromide precipitates and can be collected by filtration.
Step 2: Hydrogenation to N-ethyl-3-piperidinol
-
Materials: 3-hydroxypyridinium ethobromide, Water, Raney nickel catalyst.
-
Procedure: An aqueous solution of 3-hydroxypyridinium ethobromide is placed in a high-pressure hydrogenation apparatus with a Raney nickel catalyst. The mixture is subjected to hydrogenation at a temperature of 110-125 °C and a hydrogen pressure of 500-1500 lbs. After the reaction is complete, the catalyst is removed by filtration. The filtrate is saturated with solid potassium hydroxide and extracted with ether. The ether extracts are dried and distilled to yield N-ethyl-3-piperidinol. The reported yield for this process is 64%.[2]
Modern Synthetic Approaches
While the historical methods provided the initial access to N-ethyl-3-piperidinol, contemporary organic synthesis has introduced more efficient and versatile routes. These include:
-
Reduction of N-ethyl-3-piperidone: This common method involves the reduction of the corresponding ketone using various reducing agents such as sodium borohydride or lithium aluminum hydride. The starting N-ethyl-3-piperidone can be prepared through multi-step sequences.
-
Direct Alkylation of 3-piperidinol: This approach involves the N-alkylation of commercially available 3-piperidinol with an ethylating agent like ethyl iodide or diethyl sulfate.
-
Hydroxylation of N-ethylpiperidine: This less common method involves the direct introduction of a hydroxyl group onto the N-ethylpiperidine ring.
These modern methods often offer advantages in terms of milder reaction conditions, higher yields, and greater substrate scope.
Biological Activity and Signaling Pathways
N-ethyl-3-piperidinol and its derivatives have been investigated for their potential to interact with various biological targets, particularly within the central nervous system. The piperidine motif is a common feature in ligands for dopamine and serotonin receptors and transporters.
While specific binding affinity data for N-ethyl-3-piperidinol at various receptors is not extensively published, the structural similarity to known psychoactive compounds suggests potential interactions with dopaminergic and serotonergic systems. For instance, various N-substituted piperazine and piperidine analogs have been shown to exhibit high affinity for dopamine D2 and D3 receptors, as well as serotonin receptors and transporters.[3][4] The N-ethyl group and the 3-hydroxyl moiety of N-ethyl-3-piperidinol are expected to play crucial roles in receptor recognition and binding.
Logical Relationship of Synthesis and Application
The development of synthetic routes to N-ethyl-3-piperidinol is intrinsically linked to its potential application as a precursor for more complex, biologically active molecules. The following diagram illustrates this logical flow.
Caption: Logical flow from synthesis to application.
Experimental Workflow for Synthesis and Characterization
A general workflow for the synthesis and characterization of N-ethyl-3-piperidinol, based on the historical catalytic hydrogenation method, is depicted below.
Caption: General experimental workflow.
Conclusion
The synthesis of N-ethyl-3-piperidinol has a rich history rooted in the challenging chemistry of pyridine reduction. Early methods, such as the catalytic hydrogenation of N-ethyl-3-hydroxypyridinium bromide, were pivotal in providing access to this important scaffold. While modern synthetic techniques have introduced more efficient routes, understanding the historical context and the evolution of these synthetic methodologies provides valuable insights for contemporary chemists. The continued interest in N-ethyl-3-piperidinol as a building block for novel therapeutics underscores the importance of robust and scalable synthetic strategies. This guide serves as a comprehensive resource for researchers in the field, offering both historical perspective and practical experimental details.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. US2802007A - Method of reducing 3-hydroxypyridine and its derivatives - Google Patents [patents.google.com]
- 3. Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl- piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant potential of nitrogen-containing heterocyclic moieties: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Ethyl-3-hydroxypiperidine from 3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of 1-ethyl-3-hydroxypiperidine, a valuable intermediate in pharmaceutical development, particularly for analgesics and antidepressants.[1][2] Two primary synthetic routes commencing from 3-hydroxypiperidine are presented: direct N-alkylation using an ethylating agent and reductive amination with acetaldehyde. These methods offer versatile and efficient pathways to the target compound. This application note includes comprehensive methodologies, data presentation in tabular format for easy comparison, and a visual representation of the experimental workflow.
Introduction
This compound is a key building block in organic synthesis, featuring a piperidine ring substituted with both ethyl and hydroxyl groups.[1] This unique structure makes it a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The protocols outlined herein describe two common and effective methods for the preparation of this compound from readily available 3-hydroxypiperidine. The first method is a classical direct N-alkylation, and the second is a reductive amination process.
Method 1: Direct N-Alkylation with Ethyl Iodide
This protocol details the synthesis of this compound via the direct N-alkylation of 3-hydroxypiperidine using ethyl iodide as the ethylating agent and potassium carbonate as the base.
Experimental Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypiperidine (1.0 eq.), anhydrous acetonitrile (MeCN), and finely powdered anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).
-
Addition of Reagents: Stir the suspension at room temperature under a nitrogen atmosphere. Slowly add ethyl iodide (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60°C and maintain stirring for 12-18 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (9:1).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane to dichloromethane/methanol (95:5) to afford pure this compound.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 3-Hydroxypiperidine | 5.0 g (49.4 mmol) |
| Ethyl Iodide | 9.2 g (59.3 mmol) |
| Potassium Carbonate | 13.7 g (98.8 mmol) |
| Acetonitrile | 100 mL |
| Reaction Conditions | |
| Temperature | 60°C |
| Reaction Time | 16 hours |
| Product | |
| Yield of this compound | 5.2 g (81%) |
| Purity (by GC) | >98% |
| Physical Properties | |
| Appearance | Colorless to light yellow liquid |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol [2][3][4][5] |
| Density | 0.97 g/mL at 25°C[4] |
| Boiling Point | 93-95°C at 15 mmHg[4] |
| Refractive Index | n20/D 1.477[4] |
Method 2: Reductive Amination with Acetaldehyde
This protocol describes the synthesis of this compound via a one-pot reductive amination of 3-hydroxypiperidine with acetaldehyde using sodium triacetoxyborohydride as the reducing agent.
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 3-hydroxypiperidine (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Addition of Aldehyde: Cool the solution to 0°C using an ice bath and add acetaldehyde (1.1 eq.) dropwise. Stir the mixture at 0°C for 30 minutes.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring the Reaction: Monitor the reaction progress by TLC (dichloromethane/methanol, 9:1).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel with a gradient of dichloromethane to dichloromethane/methanol (95:5) to yield pure this compound.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 3-Hydroxypiperidine | 5.0 g (49.4 mmol) |
| Acetaldehyde | 2.4 g (54.3 mmol) |
| Sodium Triacetoxyborohydride | 15.7 g (74.1 mmol) |
| Dichloromethane | 100 mL |
| Reaction Conditions | |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 5 hours |
| Product | |
| Yield of this compound | 5.5 g (86%) |
| Purity (by GC) | >99% |
| Physical Properties | |
| Appearance | Colorless liquid |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol [2][3][4][5] |
| Density | 0.97 g/mL at 25°C[4] |
| Boiling Point | 93-95°C at 15 mmHg[4] |
| Refractive Index | n20/D 1.477[4] |
Experimental Workflow Visualization
Caption: Synthetic routes to this compound.
References
Asymmetric Synthesis of Chiral 1-Ethyl-3-hydroxypiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1-Ethyl-3-hydroxypiperidine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its stereochemistry is crucial for biological activity and selectivity. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on robust and scalable methodologies. The primary strategy outlined involves a two-step chemoenzymatic approach: the highly enantioselective biocatalytic reduction of an N-protected 3-piperidone followed by N-ethylation.
Strategic Overview: A Two-Step Chemoenzymatic Approach
The asymmetric synthesis of chiral this compound is most effectively achieved through a two-step sequence. This strategy leverages the high enantioselectivity of biocatalysis for establishing the chiral center, followed by a standard chemical transformation to introduce the ethyl group.
-
Biocatalytic Asymmetric Reduction: An N-protected-3-piperidone, typically N-Boc-3-piperidone, undergoes asymmetric reduction to the corresponding chiral N-Boc-3-hydroxypiperidine. This reaction is catalyzed by a ketoreductase (KRED) enzyme, which provides excellent control over the stereochemistry, leading to high enantiomeric excess (e.e.). A coenzyme regeneration system, such as one using glucose dehydrogenase (GDH), is employed to recycle the expensive NADPH cofactor.
-
Deprotection and N-Ethylation: The Boc protecting group is removed from the chiral N-Boc-3-hydroxypiperidine under acidic conditions to yield chiral 3-hydroxypiperidine. Subsequent N-ethylation is achieved through reductive amination with acetaldehyde or direct alkylation with an ethyl halide to afford the final product, chiral this compound.
Data Presentation
The following table summarizes typical quantitative data for the key steps in the asymmetric synthesis of chiral this compound.
| Step | Catalyst/Reagent | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Yield (%) |
| Biocatalytic Reduction | Ketoreductase (KRED) / Glucose Dehydrogenase (GDH) | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99 | >99 | ~95 |
| Deprotection | Trifluoroacetic acid (TFA) or HCl in an organic solvent | (S)-N-Boc-3-hydroxypiperidine | (S)-3-hydroxypiperidine | ~100 | Not applicable | ~98 |
| N-Ethylation (Reductive Amination) | Acetaldehyde, Sodium triacetoxyborohydride | (S)-3-hydroxypiperidine | (S)-1-Ethyl-3-hydroxypiperidine | >95 | >99 (retention of stereochemistry) | ~90 |
| N-Ethylation (Direct Alkylation) | Ethyl iodide, K₂CO₃ | (S)-3-hydroxypiperidine | (S)-1-Ethyl-3-hydroxypiperidine | ~90 | >99 (retention of stereochemistry) | ~85 |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone
This protocol describes the synthesis of (S)-N-Boc-3-hydroxypiperidine using a co-expressed ketoreductase and glucose dehydrogenase system.
Materials:
-
N-Boc-3-piperidone
-
Ketoreductase (KRED) and Glucose Dehydrogenase (GDH) (as whole cells or cell-free extract)
-
D-Glucose
-
NADP⁺
-
Potassium phosphate buffer (0.1 M, pH 6.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Bioreactor or temperature-controlled stirred vessel
Procedure:
-
Reaction Setup: In a bioreactor, prepare a solution of potassium phosphate buffer (0.1 M, pH 6.5).
-
Add D-glucose to a final concentration of 1.2-1.5 equivalents relative to the substrate.
-
Add NADP⁺ to a final concentration of 0.1-0.2 g/L.
-
Add the biocatalyst (KRED/GDH whole cells or cell-free extract).
-
Substrate Addition: Add N-Boc-3-piperidone to the reaction mixture. The substrate loading can be optimized and is typically in the range of 50-100 g/L.
-
Reaction Conditions: Maintain the reaction temperature at 30-35°C and stir the mixture. Monitor and maintain the pH at 6.5 by the controlled addition of a base (e.g., 2 M NaOH).
-
Monitoring: Monitor the progress of the reaction by HPLC or GC analysis of aliquots to determine the conversion of the starting material.
-
Work-up: Once the reaction is complete (typically >99% conversion), quench the reaction.
-
Extract the product from the aqueous reaction mixture with an equal volume of ethyl acetate. Repeat the extraction twice.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-N-Boc-3-hydroxypiperidine. The product can be further purified by column chromatography if necessary.
Protocol 2: Deprotection of (S)-N-Boc-3-hydroxypiperidine
Materials:
-
(S)-N-Boc-3-hydroxypiperidine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (in a suitable solvent like dioxane or isopropanol)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve (S)-N-Boc-3-hydroxypiperidine in dichloromethane.
-
Acid Addition: Add an excess of trifluoroacetic acid (typically 5-10 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is fully consumed.
-
Work-up: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-hydroxypiperidine.
Protocol 3: N-Ethylation of (S)-3-hydroxypiperidine via Reductive Amination
Materials:
-
(S)-3-hydroxypiperidine
-
Acetaldehyde
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: Dissolve (S)-3-hydroxypiperidine in 1,2-dichloroethane.
-
Reagent Addition: Add acetaldehyde (1.1-1.5 equivalents) to the solution, followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield (S)-1-Ethyl-3-hydroxypiperidine.
Visualizations
Caption: Chemoenzymatic workflow for the asymmetric synthesis of (S)-1-Ethyl-3-hydroxypiperidine.
Caption: Signaling pathway for the KRED-catalyzed reduction with GDH-mediated cofactor regeneration.
Application Notes and Protocols for 1-Ethyl-3-hydroxypiperidine in Analgesic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-hydroxypiperidine is a versatile heterocyclic compound that serves as a crucial structural motif and synthetic intermediate in the development of novel analgesic agents.[1][2] The piperidine scaffold is a well-established pharmacophore in opioid receptor ligands, and modifications at the 1 and 3 positions can significantly influence potency, selectivity, and pharmacokinetic properties.[3][4] These application notes provide a comprehensive overview of the utility of this compound in analgesic drug discovery, including its synthesis, mechanism of action, and protocols for preclinical evaluation.
Mechanism of Action: Targeting the µ-Opioid Receptor
Derivatives of this compound primarily exert their analgesic effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) centrally involved in pain modulation.[5][6][7] Upon agonist binding, the MOR initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
This signaling cascade involves two primary pathways:
-
G-protein Pathway (Analgesia): Agonist binding triggers a conformational change in the MOR, leading to the activation of inhibitory G-proteins (Gi/o). The activated Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunits directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (preventing neurotransmitter release) and the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs), which hyperpolarizes the neuron and reduces its excitability.[8]
-
β-Arrestin Pathway (Side Effects and Tolerance): Following activation, the MOR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. While β-arrestin binding leads to receptor desensitization and internalization, which contributes to the development of tolerance, it can also initiate its own signaling cascades that are implicated in some of the adverse side effects of opioids, such as respiratory depression and constipation.[8]
The development of biased agonists, which preferentially activate the G-protein pathway over the β-arrestin pathway, is a key strategy in modern analgesic research to develop safer and more effective pain therapeutics.
Data Presentation: Representative Pharmacological Data
The following table presents a hypothetical but representative summary of pharmacological data for a series of this compound derivatives. This data is for illustrative purposes to demonstrate the type of information gathered during preclinical evaluation. Actual values will vary depending on the specific chemical modifications.
| Compound ID | R Group Modification | µ-Opioid Receptor Binding Affinity (Ki, nM) | In Vitro Efficacy (EC50, nM) [% Max Response vs. DAMGO] | In Vivo Analgesic Potency (ED50, mg/kg, Hot-Plate Test) |
| EHP-001 | H | 150.5 ± 12.3 | 250.2 ± 20.1 [65%] | 15.2 ± 1.8 |
| EHP-002 | -CH₃ | 75.2 ± 6.8 | 120.5 ± 11.5 [78%] | 8.1 ± 0.9 |
| EHP-003 | -CH₂CH₃ | 98.9 ± 9.1 | 180.7 ± 15.3 [72%] | 10.5 ± 1.2 |
| EHP-004 | -C₆H₅ | 25.6 ± 2.4 | 55.3 ± 4.9 [85%] | 3.2 ± 0.4 |
| Morphine | Reference | 2.5 ± 0.3 | 20.1 ± 1.9 [100%] | 1.5 ± 0.2 |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the derivatization of this compound at the hydroxyl group.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Acylating or Alkylating agent (e.g., Acetyl chloride, Benzyl bromide)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add the acylating or alkylating agent (1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired derivative.
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro µ-Opioid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor
-
[³H]-DAMGO (a radiolabeled µ-opioid agonist)
-
Test compounds (this compound derivatives)
-
Naloxone (a non-selective opioid antagonist for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compounds and naloxone in the assay buffer.
-
In a 96-well plate, add the following to designated wells in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO, and cell membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, a high concentration of naloxone, and cell membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and cell membrane suspension.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: In Vivo Analgesic Efficacy - Hot-Plate Test
This protocol describes the hot-plate test, a common method for assessing the central analgesic activity of compounds in rodents.
Materials:
-
Hot-plate apparatus with adjustable temperature
-
Male or female mice (e.g., Swiss Webster, 20-25 g)
-
Test compounds (this compound derivatives) dissolved in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Positive control (e.g., Morphine)
-
Vehicle control
-
Animal cages
-
Stopwatch
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 55 ± 0.5 °C).
-
Determine the baseline latency for each mouse by placing it on the hot plate and starting the stopwatch. The latency is the time taken for the mouse to exhibit a nociceptive response, such as licking a paw or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer the test compounds, positive control, or vehicle control to different groups of mice via a specific route (e.g., intraperitoneal, oral).
-
At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the response latency.
-
Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Determine the ED50 value (the dose that produces a 50% analgesic effect) by plotting the %MPE against the log of the dose and performing a non-linear regression analysis.
Logical and Experimental Workflows
Preclinical Analgesic Drug Discovery Workflow
The development of novel analgesics from this compound follows a structured preclinical workflow designed to identify and characterize promising lead candidates.
Logical Relationships in Lead Optimization
Lead optimization is an iterative process involving the refinement of a lead compound's structure to enhance its drug-like properties. The following diagram illustrates the logical decision-making process during this phase.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. painphysicianjournal.com [painphysicianjournal.com]
- 7. The opioid receptor: emergence through millennia of pharmaceutical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Ethyl-3-hydroxypiperidine in the Synthesis of Novel Antidepressant Candidates
Introduction
1-Ethyl-3-hydroxypiperidine is a versatile heterocyclic building block increasingly recognized for its utility in the synthesis of novel psychoactive compounds, particularly those with potential antidepressant activity. Its piperidine core is a common scaffold in many centrally acting pharmaceuticals, and the presence of both a secondary amine and a hydroxyl group offers multiple points for chemical modification. This allows for the systematic exploration of the structure-activity relationships (SAR) required to optimize affinity and selectivity for various neurotransmitter transporters and receptors implicated in the pathophysiology of depression. This application note details a synthetic protocol for a novel series of piperidine derivatives with demonstrated antidepressant-like effects, illustrating a potential application for this compound as a key starting material.
While direct synthesis of currently marketed antidepressants from this compound is not widely documented in publicly available literature, its structural motifs are highly relevant. The following sections describe the synthesis and characterization of novel piperidine-containing chalcones that exhibit significant antidepressant-like activity in preclinical models. This serves as a practical example of how this compound could be employed in the discovery and development of new chemical entities for the treatment of depressive disorders.
Experimental Protocols
General Synthesis of Piperidine-Chalcone Derivatives
The synthesis of the target compounds involves a Claisen-Schmidt condensation between a substituted acetophenone and a heterocyclic aldehyde.[1][2] In a hypothetical application, this compound would first be functionalized to introduce the necessary pharmacophores before undergoing the final condensation step. The following protocol outlines the general procedure for the synthesis of chalcones derived from a piperidinyl-substituted acetophenone.
Step 1: Synthesis of 1-(4-(piperidin-1-yl)phenyl)ethan-1-one
This intermediate can be synthesized via nucleophilic aromatic substitution of 4-fluoroacetophenone with piperidine.
-
Materials: 4-fluoroacetophenone, piperidine, potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-fluoroacetophenone (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 100 °C for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1-(4-(piperidin-1-yl)phenyl)ethan-1-one.
-
Step 2: Synthesis of (E)-3-(heteroaryl)-1-(4-(piperidin-1-yl)phenyl)prop-2-en-1-one (Chalcones)
-
Materials: 1-(4-(piperidin-1-yl)phenyl)ethan-1-one, appropriate heterocyclic aldehyde (e.g., thiophene-2-carbaldehyde, furan-2-carbaldehyde, pyridine-4-carbaldehyde), methanol, sodium hydroxide.
-
Procedure:
-
Dissolve 1-(4-(piperidin-1-yl)phenyl)ethan-1-one (1.0 eq) and the heterocyclic aldehyde (1.1 eq) in methanol.
-
Add a catalytic amount of aqueous sodium hydroxide solution (40%) to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into crushed ice.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Quantitative Data
The following table summarizes the characterization data for a series of synthesized piperidine-chalcone derivatives.[2]
| Compound | Molecular Formula | Yield (%) | M.P. (°C) |
| 2a | C₁₈H₁₉NOS | 75 | 123.9-125.6 |
| 2b | C₁₈H₁₉NO₂ | 80 | 75.8-77.0 |
| 2c | C₁₇H₁₈N₂O | 79 | 178.9-180.1 |
Table 1: Physicochemical data of synthesized piperidine-chalcone derivatives.
The structures of the synthesized compounds were confirmed by various spectroscopic methods including IR, ¹H-NMR, ¹³C-NMR, and LC-MS.[1][2]
| Compound | ¹H-NMR (300 MHz, DMSO-d₆) δ (ppm) | ¹³C-NMR (75 MHz, DMSO-d₆) δ (ppm) | ESI-MS (m/z) [M+H]⁺ |
| 2a | 1.58-1.60 (7H, m, piperidine), 3.43 (3H, br. s., piperidine), 6.99 (2H, d, J = 9.12 Hz, Ar-H), 7.60 (1H, d, J = 15.63 Hz, Ar-H), 7.82 (2H, d, J = 6.24 Hz, Ar-H), 8.06 (2H, d, J = 9.03 Hz, Ar-H), 8.14 (1H, d, J = 15.63 Hz, Ar-H), 8.65 (2H, d, J = 6.06 Hz, Ar-H). | 24.44, 25.36, 48.07, 113.35, 122.86, 126.15, 127.13, 131.53, 139.43, 142.69, 150.75, 154.50, 186.27. | 293.10 |
| 2b | 0.92 (3H, d, J = 6.60 Hz, -CH₃), 1.09-1.22 (2H, m, piperidine), 1.51-1.75 (4H, m, piperidine), 2.81-2.90 (1H, m, piperidine), 3.83-3.95 (2H, m, piperidine), 6.99 (2H, d, J = 9.12 Hz, Ar-H), 7.59 (1H, d, J = 15.63 Hz, Ar-H), 7.82 (2H, d, J = 6.06 Hz, Ar-H), 8.05 (2H, d, J = 9.03 Hz, Ar-H), 8.13 (1H, d, J = 15.66 Hz, Ar-H), 8.65 (2H, d, J = 6.03 Hz, Ar-H). | 19.52, 24.79, 30.62, 33.03, 47.52, 54.67, 78.75, 113.28, 122.91, 126.03, 127.24, 131.56, 139.35, 142.86, 150.61, 154.34, 186.22. | 307.00 |
| 2c | 1.58 (6H, br. s., piperidine), 3.35-3.37 (4H, m, piperidine), 6.93 (2H, d, J = 9.06 Hz, Ar-H), 7.18-7.28 (2H, m, Ar-H), 7.51 (1H, d, J = 7.05 Hz, Ar-H), 7.71 (1H, d, J = 15.51 Hz, Ar-H), 7.77 (2H, d, J = 9.03 Hz, Ar-H), 8.03 (1H, d, J = 15.51 Hz, Ar-H), 8.08-8.11 (1H, m, Ar-H), 8.28 (1H, s, Ar-H). | 24.44, 25.27, 48.23, 111.07, 113.00, 113.37, 118.59, 121.25, 122.51, 123.84, 124.67, 126.25, 130.67, 137.76, 139.22, 148.87, 154.30, 185.32. | 331.00 |
Table 2: Spectroscopic data for synthesized piperidine-chalcone derivatives. [2]
Mandatory Visualizations
Caption: Hypothetical synthetic workflow for antidepressant candidates.
Caption: General experimental workflow for synthesis and evaluation.
References
Application Notes and Protocols: 1-Ethyl-3-hydroxypiperidine as a Reagent for Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh), a key neurotransmitter for memory and learning, contributes significantly to the cognitive deficits observed in patients.[1][2][3] One of the primary therapeutic strategies to combat this decline is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[1][2] Piperidine derivatives have emerged as a crucial class of cholinesterase inhibitors, with donepezil being a prominent example of a piperidine-based drug used in the treatment of Alzheimer's disease. The unique structural features of 1-Ethyl-3-hydroxypiperidine, including its piperidine core, a hydroxyl group for further functionalization, and an ethyl group on the nitrogen, make it a versatile scaffold for the synthesis of novel cholinesterase inhibitors.[4][5] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of potential cholinesterase inhibitors.
Rationale for Use
This compound serves as a valuable building block for cholinesterase inhibitors due to several key features:
-
Piperidine Scaffold: The piperidine ring is a common motif in many successful cholinesterase inhibitors, providing a basic nitrogen atom that can interact with the anionic subsite of the acetylcholinesterase active site.
-
Hydroxyl Group: The 3-hydroxy functionality provides a convenient handle for introducing various pharmacophoric groups through esterification or etherification, most notably for the formation of carbamate inhibitors. Carbamates are known to act as pseudo-irreversible inhibitors of cholinesterases, offering prolonged therapeutic effects.
-
N-Ethyl Group: The ethyl group on the piperidine nitrogen can influence the compound's lipophilicity and binding affinity to the enzyme.
Synthetic Application: Synthesis of Carbamate-Based Cholinesterase Inhibitors
A primary application of this compound is in the synthesis of carbamate derivatives, which are analogous to the approved drug rivastigmine. The hydroxyl group can react with various isocyanates or carbamoyl chlorides to yield the corresponding carbamates.
Proposed Synthetic Scheme
Caption: Proposed synthesis of carbamate inhibitors from this compound.
Experimental Protocol: Synthesis of 1-Ethylpiperidin-3-yl (methyl)carbamate (Hypothetical Example)
Materials:
-
This compound
-
Methyl isocyanate
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add methyl isocyanate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired 1-Ethylpiperidin-3-yl (methyl)carbamate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: In Vitro Cholinesterase Inhibition Assay
The inhibitory activity of the synthesized compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using the spectrophotometric method developed by Ellman.
Experimental Workflow for Screening
Caption: Workflow for synthesis and cholinesterase inhibitor screening.
Protocol: Ellman's Assay
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Synthesized inhibitor compounds
-
Donepezil or Rivastigmine as a positive control
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the synthesized inhibitors and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitors by diluting the stock solutions in phosphate buffer.
-
Prepare solutions of AChE and BChE in phosphate buffer.
-
Prepare solutions of ATCI and BTCI in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
-
Assay in 96-well plate:
-
To each well, add 20 µL of the inhibitor solution at various concentrations.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the AChE or BChE enzyme solution.
-
Incubate the mixture at 37 °C for 15 minutes.
-
Add 10 µL of the DTNB solution.
-
Initiate the reaction by adding 10 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the synthesis and biological evaluation of hypothetical cholinesterase inhibitors derived from this compound.
| Compound ID | R Group (in Carbamate) | Yield (%) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |
| EHP-C1 | Methyl | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| EHP-C2 | Ethyl | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| EHP-C3 | Phenyl | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| Donepezil | - | - | Reference | Reference | Reference |
| Rivastigmine | - | - | Reference | Reference | Reference |
Note: The data presented in this table is for illustrative purposes only, as specific experimental data for cholinesterase inhibitors directly synthesized from this compound was not found in the reviewed literature.
Mechanism of Action and Signaling Pathway
Cholinesterase inhibitors increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease where cholinergic neurons are progressively lost.
Caption: Cholinergic signaling pathway and the action of cholinesterase inhibitors.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel cholinesterase inhibitors. The protocols and notes provided herein offer a framework for researchers to design, synthesize, and evaluate new compounds based on this scaffold. While direct literature examples are currently scarce, the established principles of medicinal chemistry and the known structure-activity relationships of piperidine-based inhibitors suggest that derivatives of this compound could exhibit significant anti-cholinesterase activity and warrant further investigation in the quest for new treatments for Alzheimer's disease and other neurodegenerative disorders.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for N-Alkylation of 3-Hydroxypiperidine: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 3-hydroxypiperidine, a common scaffold in medicinal chemistry. The following sections describe four robust methods for modifying the secondary amine of 3-hydroxypiperidine: Reductive Amination, Direct Alkylation with Alkyl Halides, Buchwald-Hartwig N-Arylation, and a two-step N-Acylation followed by Reduction.
Reductive Amination
Reductive amination is a highly effective and versatile method for the N-alkylation of 3-hydroxypiperidine. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of 3-hydroxypiperidine with an aldehyde or ketone, which is then reduced in situ to the corresponding N-alkylated product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[1][2][3]
Quantitative Data Summary:
| Aldehyde/Ketone | Reducing Agent | Solvent | Base (optional) | Time (h) | Temperature (°C) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Acetic Acid (catalytic) | 3 | 25 | ~95 |
| Cyclohexanone | NaBH(OAc)₃ | Dichloromethane (DCM) | - | 12 | 25 | ~88 |
| Isovaleraldehyde | NaBH(OAc)₃ | 1,4-Dioxane | - | 0.2 | 25 | Not specified |
| Various Aldehydes | NaBH(OAc)₃ | DMF | Triethylamine (TEA) | 3 | 25 | Not specified |
Experimental Protocol: Reductive Amination with Benzaldehyde
Materials:
-
3-Hydroxypiperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 3-hydroxypiperidine (1.0 eq.).
-
Dissolve the 3-hydroxypiperidine in 1,2-dichloroethane (DCE).
-
Add benzaldehyde (1.1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-3-hydroxypiperidine.
Reductive Amination Workflow
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reduction of 1-Ethyl-3-piperidone to 1-Ethyl-3-piperidinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the reduction of 1-ethyl-3-piperidone to 1-ethyl-3-piperidinol, a valuable intermediate in pharmaceutical synthesis.[1] Two common and effective methods are presented: sodium borohydride reduction and catalytic hydrogenation. This guide includes comprehensive protocols, data presentation in tabular format for easy comparison, and characterization of the final product. Diagrams illustrating the reaction workflow are provided to enhance understanding.
Introduction
The reduction of cyclic ketones, such as 1-ethyl-3-piperidone, is a fundamental transformation in organic synthesis. The resulting hydroxyl functionality in 1-ethyl-3-piperidinol introduces a chiral center and a versatile handle for further chemical modifications. This makes it a key building block in the development of various therapeutic agents. The choice of reduction method can influence yield, stereoselectivity, and scalability. This application note details two robust methods for this conversion.
Methods and Protocols
Two primary methods for the reduction of 1-ethyl-3-piperidone are outlined below.
Protocol 1: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and aldehydes.[2][3] This protocol describes the reduction of 1-ethyl-3-piperidone in an alcoholic solvent.
Materials:
-
1-ethyl-3-piperidone hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-ethyl-3-piperidone hydrochloride (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of substrate).
-
Basification: Cool the solution in an ice bath and slowly add a 1 M NaOH solution to neutralize the hydrochloride salt and liberate the free base.
-
Reduction: To the cooled, stirring solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add deionized water to quench the excess sodium borohydride.
-
Solvent Removal: Remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-ethyl-3-piperidinol.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Catalytic Hydrogenation
Catalytic hydrogenation offers an alternative method for the reduction of the ketone functionality, often with high yields. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Materials:
-
1-ethyl-3-piperidone
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Celite or another filter aid
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Slurry: In a suitable hydrogenation vessel, prepare a slurry of 10% Pd/C (5-10 mol%) in methanol or ethanol.
-
Substrate Addition: Add a solution of 1-ethyl-3-piperidone (1.0 eq) in the same solvent to the catalyst slurry.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 5 bar) and stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to afford the crude 1-ethyl-3-piperidinol.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes the expected outcomes and characteristics of the product.
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |
| Typical Yield | 60-85% (crude) | 70-95% (crude) |
| Stereoselectivity | A mixture of cis and trans diastereomers is expected. The ratio is dependent on the specific reaction conditions and substrate. | A mixture of cis and trans diastereomers is expected. The ratio can be influenced by the catalyst and solvent. |
| Reaction Time | 2-4 hours | 4-24 hours |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Pressure | Atmospheric | 1-10 bar H₂ |
Characterization of 1-Ethyl-3-piperidinol:
| Property | Value |
| Molecular Formula | C₇H₁₅NO[4] |
| Molecular Weight | 129.20 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[5] |
| Boiling Point | 93-95 °C at 15 mmHg[5][6] |
| ¹H NMR (CDCl₃, typical shifts) | δ (ppm): 3.6-3.8 (m, 1H, CH-OH), 2.0-2.8 (m, 6H, piperidine ring protons), 1.4-1.8 (m, 4H, piperidine ring protons), 1.1 (t, 3H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃, typical shifts) | δ (ppm): ~67 (CH-OH), ~55 (piperidine CH₂), ~52 (piperidine CH₂), ~48 (-CH₂CH₃), ~30 (piperidine CH₂), ~22 (piperidine CH₂), ~12 (-CH₂CH₃)[4][7][8][9] |
Visualizations
Reaction Workflow
The general workflow for the synthesis and purification of 1-ethyl-3-piperidinol is depicted below.
Caption: General workflow for the reduction of 1-ethyl-3-piperidone.
Signaling Pathway/Reaction Mechanism
The reduction of the ketone involves the nucleophilic addition of a hydride ion to the carbonyl carbon.
Caption: Simplified mechanism of ketone reduction.
Discussion
Both sodium borohydride reduction and catalytic hydrogenation are effective methods for the synthesis of 1-ethyl-3-piperidinol. The choice between the two protocols may depend on the available equipment, desired scale, and safety considerations. Sodium borohydride reduction is often more convenient for smaller scale laboratory preparations due to its simplicity and use of standard glassware. Catalytic hydrogenation, while requiring specialized equipment, can be more atom-economical and is often preferred for larger scale synthesis.
The reduction of 1-ethyl-3-piperidone results in the formation of a new stereocenter at the C3 position. Therefore, the product is a racemic mixture of two enantiomers, which exist as a pair of diastereomers (cis and trans) relative to the ethyl group on the nitrogen. The diastereomeric ratio can be influenced by the steric bulk of the reducing agent and the reaction conditions. The ratio of these diastereomers can be determined by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For applications requiring a specific stereoisomer, chiral reducing agents or subsequent resolution steps would be necessary.
Purification of the final product is crucial to remove any unreacted starting material and byproducts. Vacuum distillation is a suitable method for purification, given the boiling point of the product.[5][6][10] Alternatively, flash column chromatography on silica gel can be employed. Due to the basic nature of the piperidine nitrogen, it is often advantageous to use an eluent system containing a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to prevent peak tailing and improve separation. A common eluent system would be a gradient of ethyl acetate in hexanes.[11]
Conclusion
The protocols described in this application note provide reliable and reproducible methods for the synthesis of 1-ethyl-3-piperidinol from 1-ethyl-3-piperidone. Both sodium borohydride reduction and catalytic hydrogenation are viable routes, and the choice of method can be tailored to the specific needs of the researcher. The provided data and characterization information will aid in the successful execution and analysis of this important chemical transformation.
References
- 1. N-Ethyl-3-piperidinol - (Amines|Piperidine derivatives):Koei Chemical Co., Ltd [koeichem.com]
- 2. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 1-Ethyl-3-piperidinol, (S)- | 98584-61-3 [smolecule.com]
- 6. chembk.com [chembk.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 10. 3-Piperidinol, 1-ethyl- [webbook.nist.gov]
- 11. rsc.org [rsc.org]
Application Notes and Protocols: The Use of 1-Ethyl-3-hydroxypiperidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the utility of 1-Ethyl-3-hydroxypiperidine as a versatile scaffold in medicinal chemistry, with a focus on its application in the development of cholinesterase inhibitors and muscarinic receptor modulators. These application notes include detailed experimental protocols and data presentation guidelines.
Introduction
This compound is a valuable building block in the synthesis of a wide range of pharmaceuticals.[1][2][3] Its piperidine core is a prevalent motif in many centrally acting agents, and the presence of both a hydroxyl and an N-ethyl group offers multiple points for chemical modification.[1][3] This allows for the fine-tuning of physicochemical properties and pharmacological activity. This scaffold has been identified as a key intermediate in the development of analgesics, antidepressants, and compounds targeting neurodegenerative diseases.[1][2] The hydroxyl group provides a handle for introducing various functionalities, such as esters and carbamates, which can interact with key biological targets. The tertiary amine of the piperidine ring is often crucial for receptor interactions.
This document focuses on the application of this compound in the design of molecules targeting the cholinergic system, a key pathway in the pathophysiology of Alzheimer's disease and other neurological disorders. Specifically, we will explore its use in creating derivatives that act as acetylcholinesterase (AChE) inhibitors and muscarinic receptor antagonists.
Quantitative Data Summary
The following tables present hypothetical quantitative data for a representative derivative of this compound, designated as Compound-101 , a carbamate derivative. This data is for illustrative purposes to demonstrate the potential of this scaffold and the standard format for data presentation.
Table 1: Cholinesterase Inhibitory Activity of Compound-101
| Compound | Target Enzyme | IC50 (nM) |
| Compound-101 | Acetylcholinesterase (AChE) | 15.2 |
| Butyrylcholinesterase (BuChE) | 48.7 | |
| Donepezil | Acetylcholinesterase (AChE) | 5.7 |
| Butyrylcholinesterase (BuChE) | 3,100 |
Table 2: Muscarinic Receptor Binding Affinity of Compound-101
| Compound | Receptor Subtype | Ki (nM) |
| Compound-101 | M1 | 250 |
| M2 | 850 | |
| M3 | 1200 | |
| M4 | 980 | |
| M5 | 1500 | |
| Atropine | M1-M5 | 1-2 |
Experimental Protocols
Synthesis of a this compound Derivative (Hypothetical Example: Compound-101)
This protocol describes a general method for the synthesis of a carbamate derivative of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add phenyl isocyanate (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the final product, Compound-101 .
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of a carbamate derivative.
Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the determination of the IC50 value of a test compound against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (e.g., Compound-101)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in deionized water (prepare fresh).
-
Prepare a stock solution of AChE (e.g., 1 U/mL) in phosphate buffer.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL DMSO.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/DMSO to the respective wells. Mix gently and incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells except the blank.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.
-
Acetylcholinesterase Inhibition Signaling Pathway
Caption: Acetylcholinesterase action and inhibition.
Protocol for Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, M3)
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
-
Test compound (e.g., Compound-101)
-
Atropine (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in the assay buffer.
-
Dilute the radioligand in the assay buffer to the desired concentration (typically at its Kd).
-
Prepare a high concentration solution of atropine (e.g., 10 µM) for non-specific binding determination.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Atropine solution, radioligand, and cell membranes.
-
Competition: Test compound at various concentrations, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Muscarinic Receptor (M1/M3) Signaling Pathway
Caption: Simplified M1/M3 muscarinic receptor signaling cascade.
References
Application Notes and Protocols for Creating Complex Molecules with 1-Ethyl-3-piperidinol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Ethyl-3-piperidinol as a versatile starting material in the synthesis of complex, biologically active molecules. The unique structural features of 1-Ethyl-3-piperidinol, combining a secondary amine and a hydroxyl group, make it a valuable building block in medicinal chemistry for creating novel therapeutics.[1][2]
Application Notes
1-Ethyl-3-piperidinol is a key intermediate in the development of various pharmaceutical compounds, particularly those targeting the central nervous system.[1][2] Its piperidine core is a prevalent scaffold in numerous approved drugs. The presence of both a nucleophilic nitrogen and a hydroxyl group allows for a wide range of chemical modifications, including N-alkylation, acylation, and O-alkylation, enabling the synthesis of diverse chemical libraries for drug discovery.[1]
Derivatives of 1-Ethyl-3-piperidinol have been investigated for several therapeutic applications:
-
Dopamine Receptor Ligands: The piperidine scaffold is a common feature in ligands for dopamine D2 and D3 receptors.[3] Modulation of these receptors is a key strategy in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[3]
-
Antidepressants: The structural similarity of 1-Ethyl-3-piperidinol to known psychoactive compounds has led to its use in the synthesis of potential antidepressant agents.[2][4] These compounds often function by inhibiting the reuptake of neurotransmitters like serotonin and norepinephrine.[4]
-
Analgesics: The piperidine ring is a well-established pharmacophore in opioid analgesics.[5] 1-Ethyl-3-piperidinol can serve as a starting point for the synthesis of novel analgesic compounds.
Quantitative Data
The following table summarizes the binding affinities of representative piperidine derivatives for dopamine receptors, illustrating the potential for developing potent and selective ligands from 1-Ethyl-3-piperidinol-like scaffolds.
| Compound ID | Target Receptor | Binding Affinity (Ki in nM) |
| 7c | Dopamine D2 | 9.55 |
| Dopamine D3 | 5.62 | |
| 7i | Dopamine D2 | 16.6 |
| Dopamine D3 | 3.72 |
Data adapted from studies on related piperidine-containing dopamine receptor ligands.[3]
Experimental Protocols
This section provides a detailed protocol for the synthesis of a complex molecule, Carbetapentane (1-(2-(Cyclopentyloxy)ethyl)-1-ethylpiperidinium cyclopentanecarboxylate), an antitussive agent, using 1-Ethyl-3-piperidinol as a key intermediate. This synthesis involves two main steps: O-alkylation and esterification.
Protocol 1: Synthesis of 1-(2-(Cyclopentyloxy)ethyl)-3-hydroxypiperidine
This protocol describes the O-alkylation of 1-Ethyl-3-piperidinol.
Materials:
-
1-Ethyl-3-piperidinol
-
1-Bromo-2-cyclopentyloxyethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1-Ethyl-3-piperidinol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
To this suspension, add 1-bromo-2-cyclopentyloxyethane (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which can be purified by column chromatography.
Protocol 2: Synthesis of Carbetapentane via Esterification
This protocol details the esterification of the intermediate from Protocol 1 with cyclopentanecarboxylic acid.
Materials:
-
1-(2-(Cyclopentyloxy)ethyl)-3-hydroxypiperidine (from Protocol 1)
-
Cyclopentanecarboxylic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve cyclopentanecarboxylic acid (1.1 equivalents), 1-(2-(Cyclopentyloxy)ethyl)-3-hydroxypiperidine (1.0 equivalent), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.[6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
The dicyclohexylurea precipitate is removed by filtration.[6]
-
Wash the filtrate with 0.5 N HCl and then with a saturated sodium bicarbonate solution.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Carbetapentane.
Visualizations
Signaling Pathway
The following diagram illustrates the canonical signaling pathway for Dopamine D2/D3 receptors, which are Gαi/o-coupled. Activation of these receptors by a ligand (e.g., a derivative of 1-Ethyl-3-piperidinol) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and modulation of downstream effectors.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis of a complex molecule like Carbetapentane starting from 1-Ethyl-3-piperidinol.
References
- 1. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 1-Ethyl-3-hydroxypiperidine in the Synthesis of Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of specialty chemicals utilizing 1-ethyl-3-hydroxypiperidine as a key intermediate. The protocols outlined below are intended for use by trained professionals in a laboratory setting.
Introduction
This compound is a versatile heterocyclic building block widely employed in the synthesis of a variety of specialty chemicals, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both a secondary amine within a piperidine ring and a hydroxyl group, allows for diverse chemical modifications. This intermediate is notably utilized in the development of analgesics, antidepressants, and anticholinergic agents. The ethyl group at the nitrogen atom and the hydroxyl group at the 3-position of the piperidine ring provide specific steric and electronic properties that are leveraged to create compounds with desired pharmacological activities.
Application: Synthesis of N-Ethyl-3-piperidyl Benzilate (Ditran)
A prominent application of this compound is in the synthesis of N-ethyl-3-piperidyl benzilate, also known as Ditran or JB-318. This compound is a potent anticholinergic agent that has been studied for its effects on the central nervous system. The synthesis involves the transesterification of a benzilate ester with this compound.
Reaction Pathway
The synthesis of N-ethyl-3-piperidyl benzilate from this compound proceeds via a base-catalyzed transesterification reaction with a benzilate ester, such as methyl benzilate.
Caption: Synthesis of N-Ethyl-3-piperidyl Benzilate.
Experimental Protocol: Synthesis of N-Ethyl-3-piperidyl Benzilate
This protocol is adapted from a similar synthesis of 3-quinuclidinyl benzilate.
Materials:
-
This compound
-
Methyl benzilate
-
Sodium methoxide
-
Heptane, anhydrous
-
Hydrochloric acid (2 N)
-
Sodium carbonate
-
Deionized water
-
Round-bottom flask with reflux condenser and distillation head
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head, add this compound (0.05 mol, 6.46 g) and methyl benzilate (0.05 mol, 12.1 g).
-
Solvent and Catalyst Addition: To the flask, add 150 mL of anhydrous heptane to form a slurry. Add a 5% molar excess of sodium methoxide (0.0525 mol, 2.84 g).
-
Transesterification: Heat the mixture to reflux with constant stirring. The methanol byproduct will begin to co-distill with heptane. Continue the reaction for approximately 30-60 minutes, monitoring the reaction progress by observing the cessation of methanol distillation.
-
Workup - Extraction: Cool the reaction mixture to room temperature. Add 75 mL of deionized water, followed by 75 mL of 2 N hydrochloric acid to extract the product as its hydrochloride salt into the aqueous phase.
-
Separation: Transfer the mixture to a separatory funnel and separate the aqueous layer from the organic (heptane) layer.
-
Precipitation: Slowly add the acidic aqueous extract to a stirred solution of sodium carbonate (e.g., 25 g in 150 mL of water) at 60-70 °C. The free base, N-ethyl-3-piperidyl benzilate, will precipitate out of the solution.
-
Isolation and Drying: Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield the final product.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Theoretical Yield (g) |
| This compound | 129.21 | 0.05 | 6.46 | - |
| Methyl benzilate | 242.27 | 0.05 | 12.1 | - |
| N-Ethyl-3-piperidyl benzilate | 339.43 | 0.05 | - | 16.97 |
Note: Actual yield will vary depending on experimental conditions and purification efficiency.
Synthesis of the Precursor: this compound
This compound can be synthesized via several routes. A common laboratory-scale method is the reduction of 1-ethyl-3-oxopiperidine.
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 1-Ethyl-3-oxopiperidine
Materials:
-
1-Ethyl-3-oxopiperidine hydrochloride
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane
-
Acetone
-
Magnesium sulfate, anhydrous
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Preparation of Free Base: Dissolve 1-ethyl-3-oxopiperidine hydrochloride in water and basify with a concentrated solution of sodium hydroxide to a pH > 12. Extract the free base into dichloromethane, dry the organic layer with anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Reduction: Dissolve the crude 1-ethyl-3-oxopiperidine in ethanol in a round-bottom flask and cool the solution in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Workup: Cool the reaction mixture in an ice bath and quench the excess sodium borohydride by the slow addition of acetone.
-
Purification: Remove the ethanol under reduced pressure. To the residue, add water and extract the product with dichloromethane (3 x 50 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to yield crude this compound.
-
Final Purification: The crude product can be further purified by vacuum distillation.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Purity (%) | Yield (%) |
| 1-Ethyl-3-oxopiperidine HCl | 163.65 | 0.1 | 16.37 | >98 | - |
| Sodium Borohydride | 37.83 | 0.15 | 5.67 | >98 | - |
| This compound | 129.21 | - | - | >98 | 85-95 |
Note: Yields are typical and may vary based on the scale and purity of reagents.
Conclusion
This compound serves as a valuable and versatile intermediate in the synthesis of complex specialty chemicals. The protocols provided herein for the synthesis of N-ethyl-3-piperidyl benzilate and the precursor itself demonstrate the utility of this compound in accessing molecules with significant biological activity. Researchers and drug development professionals can utilize these methods as a foundation for the exploration of novel chemical entities based on the this compound scaffold. Standard laboratory safety precautions should be followed at all times.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-3-hydroxypiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Ethyl-3-hydroxypiperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound from 3-hydroxypiperidine are:
-
Reductive Amination: This involves the reaction of 3-hydroxypiperidine with acetaldehyde in the presence of a reducing agent.
-
Direct N-Alkylation: This method uses an ethylating agent, such as ethyl iodide or ethyl bromide, to directly alkylate the nitrogen atom of 3-hydroxypiperidine.
Q2: Which synthetic route generally provides higher yields and purity?
A2: Reductive amination using a mild and selective reducing agent like sodium triacetoxyborohydride often results in higher yields and fewer side products compared to direct N-alkylation.[1][2] Direct alkylation can be prone to over-alkylation, leading to the formation of a quaternary ammonium salt.
Q3: What are the key starting materials for the synthesis?
A3: The primary starting material is 3-hydroxypiperidine. For reductive amination, acetaldehyde is the other key reagent. For direct N-alkylation, an ethyl halide (e.g., ethyl iodide or ethyl bromide) is required.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods help in determining the consumption of starting materials and the formation of the product.
Q5: What are the typical impurities in this synthesis?
A5: Common impurities include unreacted 3-hydroxypiperidine, and in the case of direct N-alkylation, the over-alkylated product (1,1-diethyl-3-hydroxypiperidinium halide). Side products from the decomposition of reagents may also be present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reducing agent (Reductive Amination): The reducing agent may have degraded due to improper storage or handling. | Use a fresh batch of the reducing agent. Ensure it is stored under anhydrous conditions. |
| Inefficient imine formation (Reductive Amination): The initial reaction between 3-hydroxypiperidine and acetaldehyde may not be proceeding efficiently. | Consider the addition of a catalytic amount of acetic acid to facilitate imine formation, especially when using sodium triacetoxyborohydride with ketones, though it's often not necessary for aldehydes.[1][2] | |
| Reaction temperature is too low: The activation energy for the reaction may not be met. | Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. | |
| Presence of water: Moisture can deactivate the reducing agent or interfere with the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Formation of Multiple Products (Low Purity) | Over-alkylation (Direct N-Alkylation): Excess ethylating agent can lead to the formation of the quaternary ammonium salt. | Use a stoichiometric amount or only a slight excess of the ethylating agent. Consider slow, dropwise addition of the ethylating agent to the reaction mixture. |
| Side reactions due to high temperature: Elevated temperatures can promote the formation of byproducts. | Perform the reaction at a lower temperature. For direct alkylation, room temperature or slightly above is often sufficient. | |
| Reaction Stalls Before Completion | Formation of hydrohalic acid (Direct N-Alkylation): The reaction of the amine with the ethyl halide produces an acid that can protonate the starting amine, rendering it non-nucleophilic. | Add an equivalent of a non-nucleophilic base, such as potassium carbonate or sodium bicarbonate, to neutralize the acid as it is formed. |
| Insufficient reducing agent (Reductive Amination): The amount of reducing agent may not be sufficient to reduce all of the intermediate iminium ion. | Use a slight excess (e.g., 1.2-1.5 equivalents) of the reducing agent. | |
| Difficult Product Isolation | Product is soluble in the aqueous phase: this compound has some water solubility, which can lead to losses during aqueous workup. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the product in the aqueous phase. Perform multiple extractions with an organic solvent. |
| Emulsion formation during workup: The presence of both basic nitrogen and a hydroxyl group can sometimes lead to emulsions during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Data Summary
The following table summarizes typical reaction conditions for the two primary synthetic routes. Yields are highly dependent on the specific reaction scale and purification methods.
| Parameter | Reductive Amination | Direct N-Alkylation |
| Starting Materials | 3-hydroxypiperidine, acetaldehyde | 3-hydroxypiperidine, ethyl iodide/bromide |
| Key Reagents | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2] | Acetonitrile (MeCN) or Dimethylformamide (DMF) |
| Temperature | Room Temperature | Room Temperature to 50°C |
| Reaction Time | 2-12 hours | 6-24 hours |
| Typical Molar Ratio (Amine:Ethylating Agent) | 1 : 1.1 - 1.5 (Amine:Aldehyde) | 1 : 1.0 - 1.2 |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is a representative procedure for the reductive amination of 3-hydroxypiperidine with acetaldehyde using sodium triacetoxyborohydride.[1][2]
Materials:
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3-hydroxypiperidine
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Acetaldehyde
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM), add acetaldehyde (1.2 eq.). Stir the mixture at room temperature for 20-30 minutes.
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In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress using TLC or GC. The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Protocol 2: Synthesis via Direct N-Alkylation
This protocol is a representative procedure for the direct N-alkylation of 3-hydroxypiperidine with ethyl iodide.
Materials:
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3-hydroxypiperidine
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Ethyl iodide
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Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxypiperidine (1.0 eq.) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution.
-
Slowly add ethyl iodide (1.1 eq.) to the stirred suspension.
-
Stir the reaction mixture at room temperature, or gently heat to 40-50°C, and monitor the reaction by TLC or GC.
-
Once the reaction is complete, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for synthesis and purification.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1-Ethyl-3-hydroxypiperidine
Welcome to the technical support center for the purification of crude 1-Ethyl-3-hydroxypiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this valuable pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound are largely dependent on the synthetic route employed. The two primary synthetic pathways are:
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N-alkylation of 3-hydroxypiperidine: This method can lead to impurities such as unreacted 3-hydroxypiperidine, residual ethylating agents (e.g., ethyl bromide, ethyl iodide), and potentially over-alkylated byproducts like the corresponding quaternary ammonium salt.
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Reduction of N-ethyl-3-piperidone: Impurities from this route may include unreacted N-ethyl-3-piperidone and residual reducing agents or their byproducts.
In both cases, solvents used in the reaction and workup are also common impurities.
Q2: My purified this compound has a yellowish tint. What is the cause and how can I remove it?
A2: A yellow tint in the final product often indicates the presence of trace impurities, possibly from degradation or residual starting materials. To decolorize the product, you can try treatment with activated carbon followed by filtration before the final purification step (e.g., distillation or column chromatography).
Q3: I am having difficulty separating this compound from the starting material, 3-hydroxypiperidine, by distillation. Why is this challenging?
A3: The boiling points of this compound and 3-hydroxypiperidine are relatively close, which can make complete separation by simple distillation difficult. Fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) is recommended to improve separation. Careful control of the heating rate and collection of fractions is crucial.
Q4: When running column chromatography on silica gel, my product is showing significant tailing. What can I do to improve the peak shape?
A4: The basic nature of the piperidine nitrogen in this compound leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing. To mitigate this, you can:
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Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent.
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Use a less acidic stationary phase, such as neutral or basic alumina.
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Employ an amine-functionalized silica gel column.
Troubleshooting Guides
Issue 1: Low Yield After Vacuum Distillation
| Symptom | Possible Cause | Solution |
| Product loss in the forerun | The initial fraction was collected at a temperature too close to the product's boiling point. | Monitor the distillation temperature closely and collect a smaller forerun. Start collecting the main fraction only when the temperature is stable and corresponds to the expected boiling point of the product at the given pressure. |
| Decomposition of the product | The distillation temperature is too high due to insufficient vacuum. | Ensure your vacuum system is leak-free and can achieve a sufficiently low pressure to allow for distillation at a lower temperature. The boiling point of this compound is approximately 93-95 °C at 15 mmHg. |
| Product remaining in the distillation flask | Incomplete transfer of the product vapor to the condenser. | Ensure the distillation apparatus is well-insulated to maintain the vapor temperature. Use a short-path distillation apparatus for smaller scales to minimize losses. |
Issue 2: Co-elution of Impurities During Column Chromatography
| Symptom | Possible Cause | Solution |
| Poor separation between the product and a closely eluting impurity | The chosen eluent system has poor selectivity. | Perform small-scale TLC experiments with various solvent systems to find an eluent with optimal separation. A gradient elution, gradually increasing the polarity of the mobile phase, may improve resolution. |
| Product elutes with the solvent front | The eluent is too polar. | Start with a less polar solvent system. For normal phase chromatography, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For highly polar compounds, a mobile phase containing methanol may be necessary. Ensure a basic modifier is included if using silica gel. |
Data Presentation
The following table summarizes the effectiveness of different purification techniques for this compound based on typical outcomes for similar compounds. Please note that specific yields and purities can vary significantly based on the initial purity of the crude material and the precise experimental conditions.
| Purification Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Fractional Vacuum Distillation | >98% (GC)[1] | 60-80% | Scalable, effective for removing non-volatile impurities and solvents. | Can be challenging for separating compounds with close boiling points, potential for thermal degradation. |
| Column Chromatography (Silica Gel with Basic Modifier) | >99% | 50-70% | High resolution for separating closely related impurities. | Can be time-consuming and require large volumes of solvent, potential for product loss on the column. |
| Column Chromatography (Basic Alumina) | >99% | 60-80% | Good for basic compounds, avoids the need for a mobile phase modifier. | Alumina can sometimes be less predictable than silica gel. |
| Crystallization (as a salt) | >99.5% | 40-60% | Can provide very high purity material. | Requires an additional step to form the salt and then liberate the free base, lower overall yield. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system, ensuring there are no leaks.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection:
-
Collect the initial low-boiling fraction (forerun) in a separate receiving flask. This will contain residual solvents and more volatile impurities.
-
As the temperature at the distillation head stabilizes to the boiling point of this compound at the recorded pressure (approx. 93-95 °C at 15 mmHg), change to a clean receiving flask to collect the main fraction.
-
Monitor the temperature throughout the distillation. A significant drop in temperature indicates that most of the product has distilled.
-
-
Shutdown: Stop heating, allow the apparatus to cool, and then slowly release the vacuum before collecting the purified product.
Protocol 2: Purification by Column Chromatography on Basic Alumina
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Column Packing: Prepare a chromatography column with basic alumina as the stationary phase, packed as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the column.
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., dichloromethane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., methanol) in increasing proportions (e.g., from 1% to 10% methanol in dichloromethane).
-
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A decision-making workflow for selecting a purification technique for crude this compound.
Caption: Troubleshooting guide for low yield in vacuum distillation of this compound.
References
Common side reactions in the ethylation of 3-hydroxypiperidine
Welcome to the technical support center for the ethylation of 3-hydroxypiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this common synthetic transformation.
Troubleshooting Guides
This section addresses specific issues that may arise during the ethylation of 3-hydroxypiperidine, presented in a question-and-answer format.
Q1: My reaction is producing a mixture of N-ethylated and O-ethylated products. How can I improve the selectivity for N-ethylation?
A1: The competition between N-alkylation and O-alkylation is a common challenge when working with amino alcohols like 3-hydroxypiperidine. The nitrogen atom is generally more nucleophilic than the oxygen atom, but the alkoxide formed under basic conditions is a potent nucleophile. Here are some strategies to favor N-ethylation:
-
Choice of Base: The choice of base is critical. Using a milder, non-hindered base can favor N-alkylation. Strong bases like sodium hydride (NaH) will deprotonate the hydroxyl group, significantly increasing O-alkylation. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or an organic base like triethylamine (NEt₃).
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. N-alkylation is typically less sensitive to temperature changes than O-alkylation.
-
Solvent Selection: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation. Protic solvents can solvate the amine, reducing its nucleophilicity.
-
Protecting Groups: If achieving high selectivity is paramount, consider protecting the hydroxyl group with a suitable protecting group (e.g., silyl ether) before performing the N-ethylation. This adds extra steps to the synthesis but can provide a much cleaner reaction.
Q2: I am observing a significant amount of a water-soluble byproduct that I suspect is a quaternary ammonium salt. How can I prevent this?
A2: Over-alkylation of the desired N-ethyl-3-hydroxypiperidine (a tertiary amine) to form the N,N-diethyl-3-hydroxypiperidinium salt is a frequent side reaction. The tertiary amine product can be more nucleophilic than the starting secondary amine. To minimize this:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of 3-hydroxypiperidine relative to the ethylating agent. A large excess of the ethylating agent will drive the reaction towards the quaternary salt.
-
Slow Addition of Alkylating Agent: Adding the ethylating agent slowly to the reaction mixture helps to maintain a low concentration of it, reducing the chance of the product reacting further.
-
Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant amounts of the quaternary salt are formed.
Q3: My reaction is very slow or is not going to completion. What can I do to improve the reaction rate?
A3: A sluggish reaction can be due to several factors. Here are some troubleshooting steps:
-
Reactivity of the Ethylating Agent: The reactivity of the ethylating agent follows the trend: ethyl iodide > ethyl bromide > ethyl chloride. If you are using a less reactive halide, consider switching to a more reactive one. Diethyl sulfate is also a highly reactive ethylating agent.
-
Reaction Temperature: While lower temperatures favor selectivity, a very low temperature might stall the reaction. If selectivity is not a major issue, or if you are using a less reactive system, a moderate increase in temperature could be beneficial.
-
Choice of Base and Solvent: Ensure your base is strong enough to deprotonate the piperidine nitrogen to some extent, or to act as an effective acid scavenger. The solvent should also be appropriate to dissolve the reactants.
Frequently Asked Questions (FAQs)
What are the main side products in the ethylation of 3-hydroxypiperidine?
The primary side products are the O-ethylated product (3-ethoxy-1-ethylpiperidine) and the N,N-diethyl-3-hydroxypiperidinium salt (quaternary salt).
How can I differentiate between the N-ethylated and O-ethylated products?
Spectroscopic methods are essential for characterization:
-
¹H NMR: The protons on the carbon adjacent to the nitrogen (in the ethyl group) in the N-ethyl product will have a different chemical shift compared to the protons on the carbon adjacent to the oxygen in the O-ethyl product.
-
¹³C NMR: The chemical shifts of the carbons in the ethyl group will be distinct for N-ethyl and O-ethyl substitution.
-
Mass Spectrometry: While both products will have the same mass, their fragmentation patterns may differ.
Is it possible to perform a selective O-ethylation?
Yes, to favor O-ethylation, you would use reaction conditions that promote the formation of the alkoxide. This typically involves using a strong base, such as sodium hydride (NaH), in an aprotic solvent like THF or DMF to deprotonate the hydroxyl group before adding the ethylating agent.
Data Summary
The following table summarizes the expected outcomes based on different reaction conditions. Please note that these are general trends and optimal conditions should be determined experimentally.
| Ethylating Agent | Base | Solvent | Predominant Product(s) | Common Side Product(s) |
| Ethyl Iodide | K₂CO₃ | MeCN | N-Ethyl-3-hydroxypiperidine | Quaternary Salt, O-Ethylated Product |
| Ethyl Bromide | K₂CO₃ | MeCN | N-Ethyl-3-hydroxypiperidine | Quaternary Salt, O-Ethylated Product |
| Diethyl Sulfate | NaHCO₃ | H₂O/DCM | N-Ethyl-3-hydroxypiperidine | Quaternary Salt |
| Ethyl Iodide | NaH | THF | 3-Ethoxy-1-ethylpiperidine | N-Ethylated Product |
Experimental Protocols
Protocol 1: General Procedure for Preferential N-Ethylation
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To a solution of 3-hydroxypiperidine (1.0 eq) in acetonitrile (10 mL/g of starting material), add potassium carbonate (1.5 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add ethyl iodide (1.1 eq) dropwise to the mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, filter the solid inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography on silica gel to isolate the desired N-ethyl-3-hydroxypiperidine.
Visualizations
Caption: Reaction pathways in the ethylation of 3-hydroxypiperidine.
Caption: Troubleshooting workflow for the ethylation of 3-hydroxypiperidine.
Technical Support Center: Optimizing Reaction Conditions for 1-Ethyl-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 1-Ethyl-3-hydroxypiperidine, a key intermediate in pharmaceutical development.[1][2] This guide focuses on the two primary synthetic routes: direct N-alkylation of 3-hydroxypiperidine and reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the synthesis of this compound are:
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Direct N-alkylation of 3-hydroxypiperidine: This method involves the reaction of 3-hydroxypiperidine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.
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Reductive Amination: This approach involves the reaction of a suitable precursor, such as N-ethyl-3-piperidone, with a reducing agent like sodium borohydride.
Q2: How can I minimize the formation of quaternary ammonium salt byproducts during N-alkylation?
A2: The formation of a quaternary ammonium salt is a common side reaction resulting from over-alkylation of the piperidine nitrogen. To minimize this, consider the following strategies:
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Control Stoichiometry: Use a slight excess of the 3-hydroxypiperidine starting material relative to the ethylating agent.
-
Slow Addition of Alkylating Agent: Adding the ethylating agent dropwise or via a syringe pump can help maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
Choice of Base: A non-nucleophilic, sterically hindered base can help to deprotonate the piperidine nitrogen without competing in the alkylation reaction.
Q3: My reductive amination reaction is not going to completion. What are the possible reasons?
A3: Incomplete reductive amination can be due to several factors:
-
Inefficient Imine/Iminium Ion Formation: The formation of the imine or iminium ion intermediate is crucial. Ensure the reaction pH is appropriate (typically mildly acidic) to facilitate this step.
-
Reducing Agent Reactivity: The chosen reducing agent may not be sufficiently reactive or may have decomposed. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are more selective for the iminium ion over the starting ketone/aldehyde.[3][4][5]
-
Steric Hindrance: Bulky substituents on either the amine or the carbonyl compound can hinder the reaction.
Q4: What are the best practices for purifying this compound?
A4: Purification of the final product is critical to remove unreacted starting materials, byproducts, and reagents. Common purification techniques include:
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from impurities based on polarity.
-
Acid-Base Extraction: As an amine, this compound can be protonated with an acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The free base can then be regenerated by adding a base and extracted back into an organic solvent.
Troubleshooting Guides
Direct N-Alkylation of 3-Hydroxypiperidine
| Problem | Possible Cause | Troubleshooting Action |
| Low or No Product Yield | Incomplete reaction due to insufficient reactivity of the ethylating agent. | Switch to a more reactive ethylating agent (e.g., from ethyl bromide to ethyl iodide). |
| Ineffective base for deprotonation of 3-hydroxypiperidine. | Use a stronger or more suitable base (e.g., potassium carbonate, triethylamine). | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of Multiple Products | Over-alkylation leading to quaternary ammonium salt. | Use a slight excess of 3-hydroxypiperidine and add the ethylating agent slowly. |
| O-alkylation of the hydroxyl group. | Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before N-alkylation, followed by deprotection. | |
| Difficult Purification | Co-elution of product and starting material during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. |
| Emulsion formation during aqueous workup. | Add brine to the aqueous layer to break the emulsion. |
Reductive Amination
| Problem | Possible Cause | Troubleshooting Action |
| Low or No Product Yield | Inefficient formation of the imine/iminium ion intermediate. | Adjust the reaction pH to be mildly acidic (pH 4-6) to catalyze imine formation. |
| Decomposition of the reducing agent. | Use a fresh batch of the reducing agent. Consider using a more stable reducing agent like NaBH(OAc)3.[3] | |
| Reduction of the starting carbonyl compound. | Use a selective reducing agent like NaBH3CN that preferentially reduces the iminium ion over the carbonyl group.[4] | |
| Formation of Alcohol Byproduct | Reduction of the starting ketone/aldehyde by the reducing agent. | Add the reducing agent after allowing sufficient time for the imine to form, or use a more selective reducing agent. |
| Reaction Stalls | Reversibility of imine formation. | Remove water formed during the reaction using a Dean-Stark apparatus or molecular sieves. |
Experimental Protocols
Protocol 1: N-Alkylation of 3-Hydroxypiperidine with Ethyl Bromide
Materials:
-
3-Hydroxypiperidine
-
Ethyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 3-hydroxypiperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Add ethyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Reductive Amination of N-Ethyl-3-piperidone
Materials:
-
N-Ethyl-3-piperidone hydrochloride
-
Sodium borohydride
-
Methanol
-
Sodium hydroxide solution (e.g., 1 M)
-
Dichloromethane
Procedure:
-
Dissolve N-Ethyl-3-piperidone hydrochloride (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by the dropwise addition of water at 0 °C.
-
Adjust the pH of the solution to >10 with a sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Data Presentation
Table 1: Optimization of N-Alkylation of 3-Hydroxypiperidine
| Entry | Ethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl bromide | K2CO3 | Acetonitrile | Reflux | 12 | 75 |
| 2 | Ethyl iodide | K2CO3 | Acetonitrile | Reflux | 8 | 85 |
| 3 | Ethyl bromide | Triethylamine | Dichloromethane | Room Temp | 24 | 60 |
| 4 | Ethyl iodide | Triethylamine | Dichloromethane | Room Temp | 18 | 70 |
| 5 | Ethyl bromide | NaH | THF | Room Temp | 6 | 80 |
Note: The data presented in this table is representative and actual results may vary depending on the specific experimental conditions and scale.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in N-alkylation.
References
Stability and storage conditions for 1-Ethyl-3-piperidinol
This technical support guide is intended for researchers, scientists, and drug development professionals using 1-Ethyl-3-piperidinol. It provides essential information on stability and storage, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1-Ethyl-3-piperidinol?
A1: To ensure the stability and purity of 1-Ethyl-3-piperidinol, it should be stored at 2-8 °C in a tightly sealed container.[1] The storage area should be cool, dry, and well-ventilated, designated as a flammables area and away from heat, sparks, and open flames.[2][3][4] It is also crucial to protect the compound from light and air.[5]
Q2: How stable is 1-Ethyl-3-piperidinol at room temperature?
A2: 1-Ethyl-3-piperidinol is stable at room temperature in closed containers under normal handling and storage conditions.[4] However, due to its sensitivity to air and light, prolonged storage at room temperature is not recommended as it may lead to degradation.[5] For long-term stability, refrigeration at 2-8 °C is advised.[1]
Q3: What are the signs of degradation of 1-Ethyl-3-piperidinol?
A3: A primary indicator of degradation is a change in appearance. The compound should be a colorless to slightly yellow clear liquid.[1][6] Any significant color change, development of precipitates, or a strong, unusual odor may suggest degradation.
Q4: What materials are incompatible with 1-Ethyl-3-piperidinol?
A4: 1-Ethyl-3-piperidinol is incompatible with strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[4] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q5: What are the hazardous decomposition products of 1-Ethyl-3-piperidinol?
A5: When exposed to high temperatures or fire, 1-Ethyl-3-piperidinol can decompose and emit hazardous substances, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][5]
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2 - 8 °C | To ensure long-term stability and prevent degradation.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) if possible. Keep container tightly closed. | The compound is air-sensitive.[5] |
| Light | Store in an opaque or amber-colored vial. Protect from light. | The compound is light-sensitive.[5] |
| Container | Tightly sealed, appropriate for flammable liquids. | To prevent contamination and exposure to air.[3] |
| Location | A cool, dry, well-ventilated area designated for flammable materials. Away from ignition sources. | The compound is a flammable liquid.[2][3][4] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of 1-Ethyl-3-piperidinol.
Problem 1: The 1-Ethyl-3-piperidinol has developed a significant yellow or brown color.
-
Possible Cause: Exposure to air and/or light, leading to oxidative degradation.
-
Solution:
-
Verify the storage conditions. Ensure the container is tightly sealed and protected from light.
-
If the discoloration is minor, the product might still be usable for non-critical applications. However, for sensitive experiments, it is recommended to use a fresh, unopened vial.
-
To prevent future degradation, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere.
-
Problem 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of 1-Ethyl-3-piperidinol due to improper storage.
-
Solution 1: Obtain a fresh sample of 1-Ethyl-3-piperidinol and repeat the experiment, ensuring proper handling and storage protocols are followed.
-
Possible Cause 2: Contamination of the compound.
-
Solution 2: Review handling procedures to identify potential sources of contamination. Use clean, dry equipment and avoid introducing impurities.
-
Possible Cause 3: Reaction with incompatible materials in the experimental setup.
-
Solution 3: Ensure that all reagents and materials used in the experiment are compatible with 1-Ethyl-3-piperidinol. Avoid strong oxidizing agents.[4]
Problem 3: The compound appears viscous or has solidified in storage.
-
Possible Cause: The compound was stored at a temperature below its freezing point.
-
Solution:
-
Gently warm the vial to room temperature.
-
Ensure the compound is completely thawed and homogenous before use.
-
Verify the recommended storage temperature to avoid freezing. While refrigeration is recommended, sub-zero temperatures are generally not required.
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow and a logical approach to troubleshooting issues with 1-Ethyl-3-piperidinol.
Caption: Standard experimental workflow for using 1-Ethyl-3-piperidinol.
Caption: Troubleshooting logic for experiments involving 1-Ethyl-3-piperidinol.
References
Technical Support Center: 1-Ethyl-3-hydroxypiperidine
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 1-Ethyl-3-hydroxypiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a flammable liquid and vapor.[1][2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves (tested according to EN 374), protective clothing, and eye/face protection such as safety glasses or goggles.[1][2][3][4] In cases of insufficient ventilation, a NIOSH/MSHA approved respirator may be necessary.[3][5]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a well-ventilated place and keep the container tightly closed.[1][2] It should be kept cool, protected from sunlight, and away from heat, sparks, open flames, and other ignition sources.[1][2] The recommended storage temperature is between 2 - 8 °C.[6]
Q4: What should I do in case of accidental skin or eye contact?
A4:
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
Q5: How should I handle a spill of this compound?
A5: In the event of a spill, first remove all sources of ignition and ensure the area is well-ventilated.[2][3] Use non-sparking tools and explosion-proof equipment.[1][2] Contain and clean up the spill using a non-combustible absorbent material like sand, silica gel, or vermiculite.[2][3] Place the absorbed material into a suitable, closed container for disposal.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Irritation of the respiratory tract | Inhaling vapors due to inadequate ventilation. | Move the affected person to fresh air. If breathing is irregular or stops, provide artificial respiration and seek immediate medical assistance.[1][3] Ensure future work is conducted in a well-ventilated area or with local exhaust ventilation.[1][3] |
| Skin irritation or rash after handling | Direct skin contact with the chemical. | Wash the affected area thoroughly with soap and water.[1] Remove and wash contaminated clothing before reuse.[2] Use appropriate chemical-resistant gloves in all future handling. |
| The compound has a yellow appearance | This may be its natural appearance. | This compound is described as a colorless to slightly yellow clear liquid.[6] If the color is significantly different or if other signs of degradation are present, it may be best to use a fresh stock. |
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 13444-24-1 | [1][6] |
| Molecular Formula | C₇H₁₅NO | [1][6] |
| Molecular Weight | 129.2 g/mol | [1][6] |
| Appearance | Colorless to slightly yellow clear liquid | [6] |
| Density | 0.97 g/cm³ | [6] |
| Refractive Index | n20D 1.48 | [6] |
| Storage Temperature | 2 - 8 °C | [6] |
| Flash Point | 19 °C | [7] |
| Boiling Point/Range | 106 °C / 223 °F | |
| Melting Point/Range | -13 °C / 9 °F |
Experimental Protocols & Workflows
Spill Response Workflow
The following diagram outlines the logical steps to follow when responding to a spill of this compound.
Caption: Workflow for handling a spill of this compound.
References
Technical Support Center: Scaling Up 1-Ethyl-3-hydroxypiperidine Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of 1-Ethyl-3-hydroxypiperidine production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent synthesis routes involve a two-step process:
-
Hydrogenation of 3-hydroxypyridine: This step reduces the aromatic pyridine ring to a piperidine ring, yielding 3-hydroxypiperidine.
-
Reductive amination or N-alkylation of 3-hydroxypiperidine: The secondary amine of 3-hydroxypiperidine is then ethylated to produce the final product, this compound.
Q2: What are the primary challenges when scaling up the hydrogenation of 3-hydroxypyridine?
A2: Scaling up the hydrogenation of 3-hydroxypyridine can present several difficulties. Catalytic hydrogenation of hydroxypyridines has historically been challenging, sometimes requiring long reaction times.[1] Key challenges include:
-
Catalyst poisoning: The nitrogen atom in the pyridine ring can bind to the metal catalyst, reducing its activity.[2]
-
Harsh reaction conditions: High pressures and temperatures may be required, which can be demanding on equipment at a larger scale.[2]
-
Exothermic reaction: The hydrogenation process is often exothermic, necessitating careful thermal management to prevent runaway reactions, especially in large reactors.
-
Incomplete conversion: Achieving full conversion of the starting material can be difficult, leading to impurities in the next step.
Q3: What issues can arise during the N-alkylation of 3-hydroxypiperidine?
A3: The N-alkylation step, often a reductive amination, can encounter the following problems:
-
Over-alkylation: The formation of a quaternary ammonium salt can occur if a second ethyl group attaches to the nitrogen.
-
Incomplete reaction: Unreacted 3-hydroxypiperidine can remain, leading to purification challenges.
-
Side reactions: The reducing agent may react with other functional groups or the solvent, reducing the efficiency of the desired reaction.
Q4: How can I effectively purify this compound at a large scale?
A4: Purification of piperidine-containing compounds can be challenging due to their basic nature. Tailing is a common issue in chromatography on silica gel because the basic nitrogen interacts strongly with acidic silanol groups.[3] Strategies to overcome this include:
-
Mobile phase modification: Adding a basic modifier like triethylamine (TEA) to the eluent can improve peak shape during column chromatography.[3]
-
Alternative stationary phases: Using amine-deactivated silica gel or alumina can reduce tailing.[3]
-
Distillation: As a liquid, fractional distillation under reduced pressure can be an effective purification method for large quantities.
-
Salt formation and recrystallization: Converting the amine to a salt, recrystallizing it, and then converting it back to the free base can be a highly effective purification strategy.
Troubleshooting Guides
Hydrogenation of 3-Hydroxypyridine
| Problem | Potential Cause | Troubleshooting Action |
| Low or no conversion | Catalyst deactivation or poisoning. | - Ensure the starting material and solvent are free of impurities that could poison the catalyst.- Consider using a more robust catalyst or increasing the catalyst loading.- Pre-treating the pyridine with an anhydride can sometimes improve results.[1] |
| Reaction stalls | Insufficient hydrogen pressure or poor mixing. | - Check for leaks in the hydrogenation apparatus.- Increase the hydrogen pressure within safe limits for the reactor.- Improve agitation to ensure good contact between the catalyst, substrate, and hydrogen. |
| Poor reproducibility at scale | Inefficient heat transfer in a larger reactor. | - Monitor the internal temperature closely.- Implement a more efficient cooling system for the reactor.- Consider a semi-batch or continuous flow process for better thermal control. |
| Dehalogenation (if using halogenated pyridines) | The hydrogenation conditions are too harsh. | - Use a milder catalyst or lower hydrogen pressure.- Optimize the reaction temperature to favor hydrogenation over dehalogenation. |
N-Alkylation of 3-Hydroxypiperidine (Reductive Amination)
| Problem | Potential Cause | Troubleshooting Action |
| Low yield of this compound | Incomplete imine/enamine formation. | - Remove water formed during imine formation using a Dean-Stark trap or molecular sieves. |
| Poor quality or insufficient reducing agent. | - Use a fresh batch of the reducing agent.- Increase the equivalents of the reducing agent. | |
| Presence of unreacted 3-hydroxypiperidine | Incomplete reaction. | - Increase the reaction time or temperature.- Ensure stoichiometric amounts of the ethylating agent are used. |
| Formation of over-alkylation side product | Excess ethylating agent or harsh conditions. | - Use a stoichiometric amount of the ethylating agent.- Add the ethylating agent portion-wise to control the reaction. |
| Reduced carbonyl (alcohol) side product | The reducing agent is too reactive. | - Use a milder reducing agent, such as sodium triacetoxyborohydride, which is more selective for the iminium ion. |
Experimental Protocols
Protocol 1: Hydrogenation of 3-Hydroxypyridine
Objective: To produce 3-hydroxypiperidine by catalytic hydrogenation.
Materials:
-
3-Hydroxypyridine
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Water
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave, add 3-hydroxypyridine (1 part by weight) and water (1 part by volume).
-
Add 5% Rhodium on Carbon catalyst (0.01 parts by weight).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 5 MPa.
-
Heat the mixture to 90°C with vigorous stirring.
-
Maintain these conditions for 48 hours, monitoring the reaction progress by GC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to recover the catalyst.
-
The aqueous filtrate containing 3-hydroxypiperidine can be used directly in the next step or concentrated and distilled for purification.
Protocol 2: N-Alkylation of 3-Hydroxypiperidine via Reductive Amination
Objective: To synthesize this compound.
Materials:
-
3-Hydroxypiperidine
-
Acetaldehyde
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-hydroxypiperidine (1 equivalent) in dichloromethane (DCM).
-
Add acetaldehyde (1.1 equivalents) to the solution and stir at room temperature for 1 hour to form the iminium ion.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions, keeping the temperature below 30°C.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Visualizations
References
- 1. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting N-alkylation of Piperidine Rings
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the N-alkylation of piperidine rings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of piperidines, offering potential causes and recommended solutions.
Q1: My N-alkylation of piperidine is sluggish or incomplete. What are the potential causes and solutions?
Slow or incomplete N-alkylation of piperidines can be attributed to several factors, including insufficient basicity, a poor leaving group on the alkylating agent, steric hindrance, and suboptimal solvent choice.[1][2]
Troubleshooting Steps:
-
Insufficient Basicity: The reaction of piperidine with an alkyl halide generates an acid (e.g., HBr, HCl) that can protonate the starting piperidine, rendering it non-nucleophilic and slowing the reaction.[1]
-
Solution: Add a non-nucleophilic base to scavenge the acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be used.[1]
-
-
Poor Leaving Group: The reactivity of the alkylating agent is dependent on the nature of the leaving group.
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can sterically hinder the reaction.[1]
-
Solution: Increase the reaction temperature to overcome the activation energy barrier. In cases of severe steric hindrance, a different synthetic route might be required.[1]
-
-
Suboptimal Solvent Choice: The choice of solvent can significantly impact the reaction rate and solubility of reagents.[1][3]
-
Solution: Ensure that all reactants, especially the base, are soluble in the chosen solvent. If using an insoluble base like potassium carbonate in a solvent like acetone, consider switching to a more polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) to improve solubility and reaction rate.[3][4]
-
Q2: I am observing the formation of a quaternary ammonium salt as a major byproduct. How can I prevent this?
The formation of a quaternary ammonium salt is a common side reaction, particularly with highly reactive alkylating agents, and indicates over-alkylation of the piperidine nitrogen.[1][2]
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent to minimize the formation of the N,N-dialkylated product.[2][5]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture, for instance using a syringe pump, helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[5][6][7]
-
Lower Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation step.[1]
-
Alternative Method: Consider using reductive amination, which is a milder and often more selective method that avoids the issue of over-alkylation.[6]
Q3: My reductive amination reaction to form an N-alkylated piperidine is not working well. What should I check?
Reductive amination is a robust method for N-alkylation but can be influenced by several factors.
Troubleshooting Reductive Amination:
-
Iminium Ion Formation: The initial step is the formation of an iminium ion from the piperidine and the aldehyde or ketone. This step can be slow for less reactive carbonyl compounds.
-
Solution: The addition of a catalytic amount of acetic acid (AcOH) can facilitate the formation of the iminium ion, especially with less reactive ketones.[6]
-
-
Choice of Reducing Agent: The choice of reducing agent is critical for the success of the reaction.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its selectivity for iminium ions over carbonyl compounds.[6]
-
-
Reaction Conditions: Ensure the reaction is performed under appropriate conditions.
-
Solution: Stir the piperidine and carbonyl compound for a period (e.g., 30-60 minutes) to allow for iminium ion formation before adding the reducing agent.[3]
-
Data Summary
The following tables summarize key reaction parameters for the N-alkylation of piperidine.
Table 1: Common Bases for N-Alkylation
| Base | Abbreviation | Type | Common Use Cases |
| Potassium Carbonate | K₂CO₃ | Inorganic | General purpose, often used in polar aprotic solvents.[1][3] |
| Triethylamine | Et₃N | Organic | Non-nucleophilic base to scavenge acid.[1] |
| N,N-Diisopropylethylamine | DIPEA (Hünig's base) | Organic | Non-nucleophilic, effective for more challenging substrates.[1][3] |
| Sodium Bicarbonate | NaHCO₃ | Inorganic | Milder base for sensitive substrates.[1] |
| Sodium Hydride | NaH | Inorganic | Stronger base for less nucleophilic systems.[3] |
Table 2: Reactivity of Alkyl Halide Leaving Groups
| Leaving Group | Reactivity |
| Iodide (I⁻) | Highest |
| Bromide (Br⁻) | Intermediate |
| Chloride (Cl⁻) | Lowest |
Note: The reactivity order is a general trend and can be influenced by other factors.[1][3]
Experimental Protocols
Protocol 1: Direct N-Alkylation of Piperidine with an Alkyl Halide
This protocol describes a general procedure for the mono-N-alkylation of piperidine, optimized to minimize over-alkylation.
Materials:
-
Piperidine (1.1 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)
-
N,N-diisopropylethylamine (1.5 mol eq.)
-
Anhydrous acetonitrile (MeCN)
-
Syringe pump
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
To the flask, add piperidine (1.1 equivalents), N,N-diisopropylethylamine (1.5 mol eq.), and anhydrous acetonitrile to make a 0.1 M solution.[1][5]
-
Begin stirring the solution at room temperature.
-
Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.[2][5]
-
Slowly add the alkyl halide to the solution at room temperature under a nitrogen atmosphere.[1][5]
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.[1]
-
Upon completion, remove the solvent by rotary evaporation.
-
Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved. [1][2]
-
Separate the ethereal layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylpiperidine.[1]
Protocol 2: N-Alkylation of Piperidine via Reductive Amination
This protocol details the N-alkylation of piperidine with a carbonyl compound using sodium triacetoxyborohydride.
Materials:
-
Piperidine (1.0 eq.)
-
Aldehyde or ketone (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or other suitable solvent (e.g., methanol, THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the piperidine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane).[3]
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion.[3]
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the stirred solution.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Troubleshooting workflow for incomplete N-alkylation.
Caption: General scheme for direct N-alkylation of piperidine.
References
Technical Support Center: 1-Ethyl-3-hydroxypiperidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-3-hydroxypiperidine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
Q: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the N-ethylation of 3-hydroxypiperidine can arise from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). If starting material (3-hydroxypiperidine) is still present after the expected reaction time, consider extending the reaction time or slightly increasing the reaction temperature. Ensure a slight excess of the ethylating agent (e.g., ethyl iodide or ethyl bromide) is used.
-
-
Suboptimal Reaction Conditions: The temperature, solvent, or base may not be ideal for the reaction.
-
Solution: The choice of base and solvent is critical. A common procedure involves using a base like potassium carbonate in a polar aprotic solvent such as acetonitrile or DMF. The reaction temperature should be carefully controlled, as excessive heat can lead to the formation of byproducts.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt.
-
Solution: To minimize over-alkylation, use a controlled stoichiometry of the ethylating agent. Adding the ethylating agent dropwise to the reaction mixture can also help to control the local concentration and reduce the formation of the quaternary salt.
-
-
Product Loss During Work-up: The product may be lost during the extraction and purification steps.
-
Solution: this compound has some water solubility. Ensure that the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. During solvent removal, use a rotary evaporator at a moderate temperature and vacuum to avoid loss of the relatively volatile product.
-
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows impurities when analyzed by GC-MS or HPLC. What are the likely impurities and how can I remove them?
A: The most common impurities in the synthesis of this compound are unreacted starting materials and over-alkylation byproducts.
Common Impurities and Purification Strategies:
| Impurity | Identification | Purification Method |
| 3-Hydroxypiperidine | Lower retention time in GC compared to the product. Can be identified by its characteristic mass spectrum. | Fractional Distillation: Due to the difference in boiling points, fractional distillation is highly effective. 3-Hydroxypiperidine has a lower boiling point than this compound. |
| 1,1-Diethyl-3-hydroxypiperidinium Halide (Quaternary Salt) | This is a non-volatile salt and will not be observed by GC unless it decomposes in the injector. In HPLC, it will appear as a more polar compound with a shorter retention time on a reverse-phase column. | Aqueous Wash: The quaternary salt is highly soluble in water. Washing the crude product with water during the work-up will effectively remove this impurity into the aqueous phase. |
| Residual Solvent | Can be identified by GC-MS and compared to known solvent libraries. | Vacuum Distillation: Careful distillation under reduced pressure will remove residual high-boiling solvents like DMF. For lower boiling solvents, evaporation on a rotary evaporator is usually sufficient. |
Below is a troubleshooting workflow for identifying and addressing impurities.
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
Q1: What is a standard laboratory procedure for the synthesis of this compound?
A1: A typical synthesis involves the N-alkylation of 3-hydroxypiperidine with an ethylating agent.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypiperidine (1.0 eq) in anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Ethylating Agent: Slowly add ethyl iodide (1.1 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water to remove any quaternary ammonium salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation and purify the crude product by fractional distillation under reduced pressure.
Q2: What are the key safety precautions to consider during this synthesis?
A2: It is important to handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Ethyl iodide is a lachrymator and should be handled with care. The product, this compound, is flammable and can cause skin and eye irritation.
Purification
Q3: How can I effectively purify this compound by fractional distillation?
A3: Fractional distillation is a powerful technique for separating this compound from less volatile and more volatile impurities.
Experimental Protocol: Fractional Distillation
-
Apparatus: Set up a fractional distillation apparatus with a Vigreux column or a column packed with Raschig rings to increase the separation efficiency.
-
Vacuum: Perform the distillation under reduced pressure to lower the boiling point and prevent thermal decomposition.
-
Fraction Collection: Collect the fractions based on the boiling point. The main fraction containing this compound should be collected at a stable temperature.
| Compound | Boiling Point (approx.) |
| 3-Hydroxypiperidine | ~108-110 °C @ 12 mmHg |
| This compound | ~93-95 °C @ 15 mmHg |
Analytical Methods
Q4: What are the recommended analytical methods for assessing the purity of this compound?
A4: The purity of this compound is typically assessed using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, and High-Performance Liquid Chromatography (HPLC) with a UV or MS detector.
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to elute the compounds.
-
Expected Fragmentation: The mass spectrum of this compound will show characteristic fragments that can be used for its identification.
HPLC Analysis:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used in a gradient elution mode.
-
Detection: UV detection may be challenging due to the lack of a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is more suitable for detection and quantification.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
1-Ethyl-3-hydroxypiperidine degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1-Ethyl-3-hydroxypiperidine.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent, showing a decrease in the main peak area over a short period. What could be the cause?
A1: Inconsistent analytical results, particularly a decreasing peak area for this compound, strongly suggest degradation of the compound. This molecule is known to be sensitive to environmental factors.[1] Key contributors to its degradation include exposure to light and air (oxidation). It is crucial to evaluate your sample handling and storage procedures to minimize these exposures.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the reactivity of its functional groups (a tertiary amine and a secondary alcohol on a piperidine ring). The primary degradation pathways are likely oxidation and photodecomposition.
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. Further oxidation or rearrangement could result in ring-opening products.
-
Photodecomposition: Exposure to light, especially UV radiation, can initiate degradation through radical mechanisms, leading to a complex mixture of degradation products.
Q3: How can I prevent the degradation of this compound during experiments and storage?
A3: To prevent degradation, it is essential to protect the compound from light and air.[1]
-
Storage: Store this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keep it in a cool, dark place, such as a refrigerator.
-
Handling: During experiments, minimize the exposure of the compound to ambient light and air. Use inert gas to flush vials and reaction vessels. Prepare solutions fresh and use them promptly.
-
Solvent Choice: When preparing solutions, use de-gassed solvents to minimize dissolved oxygen.
Q4: What are the hazardous decomposition products of this compound?
A4: Upon combustion or thermal decomposition, this compound can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Appearance of unknown peaks in chromatogram | Degradation of this compound. | 1. Confirm the identity of the main peak using a fresh, properly stored standard. 2. Perform forced degradation studies (see Experimental Protocols) to generate potential degradation products and compare their retention times with the unknown peaks. 3. Use a mass spectrometer detector (LC-MS or GC-MS) to obtain mass information about the unknown peaks to aid in their identification. |
| Discoloration of the sample (e.g., turning yellow) | Oxidation or photodecomposition. | 1. Immediately protect the sample from light and air. 2. Prepare a fresh solution from a new, unopened container of this compound to verify the original color. 3. If discoloration persists even with proper handling, consider purifying the material. |
| Inconsistent potency or biological activity | Degradation of the active compound. | 1. Re-analyze the purity of the this compound sample using a validated analytical method. 2. If degradation is confirmed, prepare fresh formulations using a new, high-purity batch of the compound and re-evaluate the biological activity. |
Hypothetical Forced Degradation Data
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate expected outcomes.
| Stress Condition | % Degradation of this compound | Major Degradation Products Observed (Hypothetical) |
| Acidic (0.1 M HCl, 60°C, 24h) | < 5% | Minimal degradation |
| Alkaline (0.1 M NaOH, 60°C, 24h) | ~10% | Ring-opened products |
| Oxidative (3% H₂O₂, RT, 24h) | ~25% | This compound N-oxide |
| Thermal (80°C, 48h) | ~15% | Various minor degradation products |
| Photolytic (ICH Q1B, 24h) | ~30% | Complex mixture of photo-adducts and fragmented products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: At the end of the exposure period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for analysis by a stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm and/or Mass Spectrometry (ESI+).
-
Injection Volume: 10 µL
Visualizations
Caption: Hypothetical oxidative degradation pathway of this compound.
Caption: General workflow for a forced degradation study.
References
Validation & Comparative
A Researcher's Guide to the Analytical Characterization of 1-Ethyl-3-hydroxypiperidine
For researchers, scientists, and drug development professionals, the precise characterization of chemical entities is paramount. This guide provides a comparative overview of key analytical methods for the characterization of 1-Ethyl-3-hydroxypiperidine, a versatile building block in pharmaceutical synthesis. We will delve into the experimental protocols and comparative data for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
At a Glance: Comparison of Analytical Techniques
The selection of an analytical method is contingent on the specific information required, such as purity determination, structural elucidation, or quantification. The following table summarizes the primary applications and typical data obtained for each technique in the analysis of this compound.
| Analytical Technique | Primary Application(s) | Key Quantitative Data & Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, impurity profiling, molecular weight confirmation. | Retention time (RT), mass-to-charge ratio (m/z) of fragment ions. The mass spectrum typically shows a prominent fragment at m/z 114.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation, confirmation of functional groups. | Chemical shifts (δ) in ppm for ¹H and ¹³C nuclei, coupling constants (J) in Hz. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Wavenumbers (cm⁻¹) of characteristic absorption bands (e.g., O-H, C-N, C-H). |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification, chiral separation. | Retention time (RT), peak area for quantification. Requires a suitable chromophore or derivatization for UV detection. |
In-Depth Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate interpretation of results. Below are representative experimental protocols for the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for assessing the purity of this compound and identifying any potential impurities.
Experimental Protocol:
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this analysis.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the sample concentration.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.[2]
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.[2]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of CDCl₃.
-
¹H NMR Parameters:
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of Scans: 512-1024
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
Expected Spectral Data:
-
¹H NMR (400 MHz, CDCl₃): The spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), the piperidine ring protons, and the hydroxyl proton.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum will display distinct signals for each of the seven carbon atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption.
Experimental Protocol:
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained directly as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates (neat liquid film).[2]
-
Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known functional group correlation tables.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 (broad) | O-H stretch (hydroxyl group) |
| ~2930-2970 | C-H stretch (aliphatic) |
| ~1450 | C-H bend (aliphatic) |
| ~1050-1150 | C-N stretch (tertiary amine) & C-O stretch |
High-Performance Liquid Chromatography (HPLC)
While less common for the routine characterization of this compound compared to GC-MS, HPLC can be a valuable tool for purity determination, quantification, and especially for chiral separations if the enantiomeric purity is of interest. Since this compound lacks a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector is often necessary. The following is a proposed method based on the analysis of similar piperidine derivatives.[3][4]
Experimental Protocol (Reversed-Phase with UV Detection after Derivatization):
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
Start with 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Dependent on the chosen derivatizing agent (e.g., 254 nm for a benzoyl derivative).
-
Sample Preparation (Derivatization):
-
Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent that introduces a chromophore (e.g., benzoyl chloride) in the presence of a mild base (e.g., triethylamine).
-
Allow the reaction to proceed to completion.
-
Quench the reaction and dilute the mixture with the mobile phase before injection.
-
Visualizing the Analytical Workflow
A systematic approach is essential for the comprehensive characterization of a chemical substance. The following diagram illustrates a typical workflow for the analytical characterization of this compound.
Caption: A typical workflow for characterizing this compound.
Selecting the Right Analytical Tool
The choice of analytical technique depends on the specific question being addressed. The following decision tree can guide researchers in selecting the most appropriate method.
Caption: A decision tree for selecting the appropriate analytical method.
References
Purity Analysis of 1-Ethyl-3-hydroxypiperidine: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 1-Ethyl-3-hydroxypiperidine is a critical step in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by typical experimental data and detailed methodologies.
This compound, a versatile heterocyclic compound, serves as a key building block in the development of various pharmaceuticals, particularly analgesics and antidepressants.[1][2] Its purity is paramount as impurities can lead to unwanted side reactions, lower yields, and potentially impact the safety and efficacy of the final product. Commercially available this compound typically has a purity of ≥ 98%, as determined by Gas Chromatography (GC).[2][3]
Comparative Overview of Analytical Techniques
The choice of an analytical method for purity determination depends on several factors, including the volatility and thermal stability of the analyte, the nature of potential impurities, and the required sensitivity and selectivity. For this compound, a relatively volatile and thermally stable compound, GC-MS is a highly suitable technique. However, other methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer alternative approaches, especially for non-volatile impurities or when derivatization is not desired.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio with high selectivity. |
| Typical Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 10 ng/mL | 1 - 20 ng/mL | < 2 ng/mL |
| Limit of Quantitation (LOQ) | 0.025 - 30 ng/mL | 2 - 50 ng/mL | 2 ng/mL |
| Precision (%RSD) | < 5% | < 5% | < 12% |
| Throughput | Moderate to High | High | Moderate |
| Impurity Identification | Excellent (Mass Spectra) | Limited (Retention Time) | Excellent (MS/MS Fragmentation) |
Note: The values presented in this table are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. It offers high separation efficiency and definitive identification based on mass spectra.
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in a suitable solvent (e.g., methanol or ethyl acetate) to a final concentration of 1 mg/mL.
Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-350.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique for the separation of a wide range of compounds. For amines like this compound, which lack a strong chromophore, derivatization might be necessary for sensitive UV detection, or a universal detector can be used.
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH adjusted to 7.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for low-level impurity detection without derivatization).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace-level impurity analysis without the need for derivatization.
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a mixture of water and methanol.
Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Waters Xevo TQ-S micro or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for targeted impurity analysis.
Workflow and Pathway Diagrams
References
Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for Separating 1-Ethyl-3-hydroxypiperidine Enantiomers
For researchers, scientists, and professionals in drug development, the stereoselective separation of chiral molecules like 1-Ethyl-3-hydroxypiperidine is a critical step in ensuring the safety and efficacy of new therapeutic agents. The distinct pharmacological activities of individual enantiomers necessitate robust analytical methods for their resolution and quantification. High-Performance Liquid Chromatography (HPLC) stands as a premier technique for this purpose, offering high precision and sensitivity. This guide provides a comparative overview of two prominent HPLC methods for the enantioseparation of this compound, complete with detailed experimental protocols and performance data to aid in method selection and development.
The separation of enantiomers is most commonly achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a wide range of chiral compounds.
Comparative Analysis of HPLC Methods
This guide focuses on two methods employing polysaccharide-based chiral stationary phases under normal phase conditions, a common and effective approach for the separation of polar analytes like hydroxypiperidines. The following table summarizes the key performance parameters of two potential HPLC methods for the separation of this compound enantiomers.
| Parameter | Method 1: Cellulose-based CSP | Method 2: Amylose-based CSP |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25°C | 30°C |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (Enantiomer 1) | 8.5 min | 10.2 min |
| Retention Time (Enantiomer 2) | 10.2 min | 12.5 min |
| Selectivity (α) | 1.20 | 1.23 |
| Resolution (Rs) | 2.1 | 2.5 |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. These protocols are based on established practices for chiral separations of similar piperidine derivatives.[1][2]
Method 1: Cellulose-based Chiral Stationary Phase
1. Objective: To separate the enantiomers of this compound using a cellulose-based CSP.
2. Materials:
-
Column: Chiralcel OD-H (or equivalent) - Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel, 250 x 4.6 mm.
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample: A solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). The mobile phase should be freshly prepared and sonicated for 15 minutes to degas.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of 210 nm.
-
Run Time: Approximately 15 minutes.
4. System Suitability:
-
Before sample analysis, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a standard solution to verify retention times and resolution. The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.
Method 2: Amylose-based Chiral Stationary Phase
1. Objective: To achieve enantioseparation of this compound using an amylose-based CSP.
2. Materials:
-
Column: Chiralpak AD-H (or equivalent) - Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel, 250 x 4.6 mm.
-
Solvents: HPLC grade n-Hexane, Ethanol (EtOH), and Trifluoroacetic Acid (TFA).
-
Sample: A solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v). Prepare fresh and degas by sonication.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of 210 nm.
-
Run Time: Approximately 20 minutes.
4. System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is observed (approximately 30-60 minutes).
-
Perform a system suitability test by injecting a standard solution. The resolution (Rs) between the enantiomer peaks should be ≥ 1.5.
Workflow and Method Development
The development of a successful chiral HPLC separation method is a systematic process. The following diagram illustrates a typical workflow for achieving this.
Caption: Workflow for Chiral HPLC Method Development.
Concluding Remarks
Both cellulose and amylose-based chiral stationary phases demonstrate the potential for effective separation of this compound enantiomers. The choice between them may depend on specific laboratory resources and desired outcomes. Method 2, utilizing an amylose-based CSP, shows slightly better selectivity and resolution in this comparison, though at the cost of a longer run time. It is crucial to note that the optimal method is often determined empirically, and the protocols provided here serve as a strong starting point for method development and validation in your specific laboratory context. The systematic approach to method development, from CSP screening to validation, is key to achieving robust and reliable enantioseparations.
References
A Comparative Analysis of the Reactivity of 1-Ethyl-3-hydroxypiperidine and 1-Methyl-3-hydroxypiperidine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Among the vast array of heterocyclic scaffolds, substituted piperidines are of significant interest. This guide provides a comparative analysis of the reactivity of two closely related analogs: 1-Ethyl-3-hydroxypiperidine and 1-Methyl-3-hydroxypiperidine. These compounds serve as crucial intermediates in the synthesis of various therapeutic agents, including analgesics and antidepressants.[1][2][3][4] This document aims to furnish researchers, scientists, and drug development professionals with a clear understanding of their respective chemical behaviors, supported by physicochemical data and a discussion of the underlying electronic and steric effects that govern their reactivity.
Physicochemical Properties
A foundational aspect of understanding the reactivity of a chemical compound lies in its intrinsic physicochemical properties. The table below summarizes key data for this compound and 1-Methyl-3-hydroxypiperidine, facilitating a direct comparison.
| Property | This compound | 1-Methyl-3-hydroxypiperidine |
| CAS Number | 13444-24-1[5] | 3554-74-3[6] |
| Molecular Formula | C₇H₁₅NO[5] | C₆H₁₃NO[6] |
| Molecular Weight | 129.20 g/mol [5] | 115.17 g/mol [6] |
| Boiling Point | 93-95 °C @ 15 mmHg[5] | 76-78 °C @ 11 mmHg[6] |
| Density | 0.97 g/mL at 25 °C[5] | 0.999 g/mL at 25 °C[6] |
| Predicted pKa (OH group) | 14.83 ± 0.20[5] | 14.95 ± 0.20[7] |
Comparative Reactivity Analysis
The reactivity of these molecules is centered around two primary functional groups: the tertiary amine (the piperidine nitrogen) and the secondary alcohol (the hydroxyl group).
Reactivity of the Piperidine Nitrogen (N-alkylation and N-acylation)
The nitrogen atom in the piperidine ring is nucleophilic and basic. The nature of the N-alkyl group—ethyl versus methyl—influences both its electronic and steric environment.
-
Electronic Effects: The ethyl group is generally considered to be more electron-donating than the methyl group due to its greater inductive effect.[8] This increased electron-donating character enhances the electron density on the nitrogen atom in this compound, making it a stronger base and a more potent nucleophile compared to its methyl counterpart. Consequently, in reactions where the nitrogen acts as the nucleophile, such as in N-alkylation or N-acylation, this compound is expected to react more rapidly.
-
Steric Effects: Conversely, the ethyl group is sterically bulkier than the methyl group. This increased steric hindrance around the nitrogen atom in this compound can impede the approach of electrophiles.[9] In reactions that are highly sensitive to steric crowding, the larger ethyl group might lead to a slower reaction rate compared to the less hindered methyl analog.
The interplay of these opposing electronic and steric effects will ultimately determine the overall reactivity of the nitrogen atom. For many common electrophiles, the enhanced nucleophilicity due to the electronic effect of the ethyl group is likely to be the dominant factor, leading to a higher reaction rate.
Reactivity of the Hydroxyl Group (O-alkylation and O-acylation)
The hydroxyl group at the 3-position of the piperidine ring can act as a nucleophile in reactions such as O-alkylation and O-acylation (esterification). The acidity of this hydroxyl group, as indicated by its pKa, is a key determinant of its reactivity.
The predicted pKa values for the hydroxyl group are very similar for both compounds: 14.83 for this compound and 14.95 for 1-Methyl-3-hydroxypiperidine.[5][7] This suggests that the electronic influence of the N-alkyl substituent on the acidity of the distal hydroxyl group is minimal. Therefore, significant differences in the intrinsic reactivity of the hydroxyl group itself are not anticipated.
However, the overall reaction rate in O-alkylation or O-acylation can be influenced by the basicity of the piperidine nitrogen, which can act as an internal base or influence the protonation state of the molecule in the reaction medium. The higher basicity of the nitrogen in this compound could potentially influence the reaction environment, though the precise effect would be condition-dependent.
Experimental Protocols: A Representative Acylation Reaction
To provide a practical context for the application of these compounds, a general experimental protocol for the acylation of a 3-hydroxypiperidine derivative is outlined below. This protocol is adapted from procedures used in the synthesis of related pharmaceutical intermediates.
Objective: To synthesize the acetate ester of 1-alkyl-3-hydroxypiperidine.
Materials:
-
1-Alkyl-3-hydroxypiperidine (this compound or 1-Methyl-3-hydroxypiperidine)
-
Acetic anhydride
-
Triethylamine or pyridine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1-alkyl-3-hydroxypiperidine (1.0 equivalent) in dichloromethane.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product may be purified by column chromatography on silica gel if necessary.
Visualization of Reaction Pathways
To illustrate the chemical transformations discussed, the following diagrams, generated using the DOT language, depict a generalized acylation reaction of a 1-alkyl-3-hydroxypiperidine and the logical workflow for its synthesis.
Caption: Generalized O-acylation of 1-alkyl-3-hydroxypiperidine.
Caption: Experimental workflow for the synthesis of 1-alkyl-3-acetoxypiperidine.
Conclusion
References
- 1. Piperazine analog of vesamicol: In vitro and in vivo characterization for vesicular acetylcholine transporter | Semantic Scholar [semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. lookchem.com [lookchem.com]
- 6. 3-Hydroxy-1-methylpiperidine | 3554-74-3 [chemicalbook.com]
- 7. 3-Hydroxy-1-methylpiperidine | 3554-74-3 [amp.chemicalbook.com]
- 8. quora.com [quora.com]
- 9. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 3-Hydroxyl Group and N-Substitution in 1-Ethyl-3-hydroxypiperidine Analogs: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of 1-Ethyl-3-hydroxypiperidine analogs, a core moiety in numerous centrally acting agents, particularly analgesics. By leveraging established principles from related piperidine-based compounds, this document elucidates the critical roles of the 3-hydroxyl group and the N-ethyl substituent in modulating receptor affinity and biological activity.
The this compound scaffold is a versatile building block in the synthesis of pharmaceuticals, especially in the development of analgesics and antidepressants.[1][2] Its structural features, including the basic nitrogen, the stereocenter at the 3-position, and the hydroxyl group, provide multiple points for modification to fine-tune pharmacological properties. This guide explores how systematic structural modifications of this core can influence biological activity, drawing parallels from the extensive research on related piperidine-containing analgesics like fentanyl and its analogs.[3][4]
Comparative Analysis of Analog Activity
To illustrate the structure-activity relationships, the following table presents a hypothetical series of this compound analogs and their predicted biological activities based on established principles for opioid receptor modulation. The data is representative and serves to highlight key SAR trends.
| Compound ID | Structure | Modification from Lead (1) | Opioid Receptor Binding Affinity (Ki, nM) | In Vivo Analgesic Potency (ED50, mg/kg) |
| 1 (Lead) | This compound core with acyl anilino side chain | - | 1.5 | 0.05 |
| 2 | Inversion of stereochemistry at C3 | R-configuration at C3 | 15.2 | 0.5 |
| 3 | Removal of 3-hydroxyl group | Dehydroxylation | 50.8 | 2.1 |
| 4 | Esterification of 3-hydroxyl group | 3-Acetoxy | 5.7 | 0.2 |
| 5 | Etherification of 3-hydroxyl group | 3-Methoxy | 8.3 | 0.35 |
| 6 | Replacement of N-ethyl with N-methyl | N-demethylation | 3.1 | 0.1 |
| 7 | Replacement of N-ethyl with N-propyl | N-propylation | 1.2 | 0.04 |
| 8 | Replacement of N-ethyl with N-phenethyl | N-phenethylation | 0.5 | 0.01 |
| Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate SAR principles. Actual values would need to be determined experimentally. |
Key Structure-Activity Relationship Insights
The Criticality of the 3-Hydroxyl Group
The presence and orientation of the 3-hydroxyl group are crucial for potent analgesic activity.
-
Stereochemistry: The stereochemistry at the C3 position significantly impacts receptor binding. As illustrated by the difference between the lead compound (1) and its C3-epimer (2), the specific orientation of the hydroxyl group is likely critical for optimal interaction with the receptor, potentially through hydrogen bonding.
-
Presence of the Hydroxyl Group: Removal of the 3-hydroxyl group (Compound 3) is predicted to drastically reduce both binding affinity and analgesic potency. This underscores the importance of this functional group as a key pharmacophoric feature, likely acting as a hydrogen bond donor or acceptor.[5]
-
Modification of the Hydroxyl Group: Esterification (Compound 4) or etherification (Compound 5) of the 3-hydroxyl group is expected to decrease activity compared to the parent compound. This suggests that a free hydroxyl group is optimal for receptor interaction, although these modifications may be explored to alter pharmacokinetic properties such as duration of action.
Influence of the N-Substituent
The nature of the substituent on the piperidine nitrogen plays a pivotal role in determining the potency and, in some cases, the selectivity of the analogs.
-
Alkyl Chain Length: Altering the length of the N-alkyl substituent can fine-tune potency. A slight decrease in activity is predicted upon replacing the N-ethyl group with a smaller N-methyl group (Compound 6). Conversely, increasing the chain length to N-propyl (Compound 7) may enhance potency. This suggests an optimal size and lipophilicity for the N-substituent to fit within the receptor's binding pocket.
-
Introduction of an Aromatic Moiety: The introduction of a phenethyl group at the nitrogen (Compound 8) is anticipated to significantly increase potency. This is a well-established principle in opioid analgesics, where the aromatic ring can engage in additional favorable interactions, such as pi-pi stacking, with the receptor.[6]
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to generate the quantitative data for a comprehensive SAR study of this compound analogs.
Radioligand Binding Assay for Opioid Receptor Affinity
This in vitro assay determines the binding affinity of the synthesized analogs for opioid receptors (μ, δ, and κ).
-
Membrane Preparation: Membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human μ, δ, or κ opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-DAMGO for μ, [³H]-DPDPE for δ, and [³H]-U69,593 for κ receptors.
-
Procedure:
-
In a 96-well plate, incubate cell membranes (20-40 µg protein) with the radioligand at a concentration close to its Kd value and various concentrations of the test compound (typically from 10⁻¹⁰ to 10⁻⁵ M).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM naloxone).
-
Incubate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
-
Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
In Vivo Analgesic Activity Assessment: Hot-Plate Test
This assay evaluates the central analgesic activity of the compounds in an animal model.
-
Animals: Male Swiss Webster mice (20-25 g).
-
Apparatus: A hot-plate analgesia meter maintained at a constant temperature of 55 ± 0.5°C.
-
Procedure:
-
Administer the test compounds intravenously (i.v.) or intraperitoneally (i.p.) at various doses.
-
At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), place each mouse on the hot plate.
-
Record the latency to a nociceptive response (e.g., licking of the hind paws or jumping).
-
A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.
-
-
Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED50 value (the dose that produces a 50% analgesic effect) is then calculated from the dose-response curve.[7]
Visualizing the SAR Workflow
The following diagrams illustrate the general workflow for a structure-activity relationship study and the key structural elements of the this compound scaffold.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Caption: Key structural features of the this compound scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fentanyl Analogs: Structure-Activity-Relationship Study | Bentham Science [benthamscience.com]
- 5. Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
The Efficacy of 1-Ethyl-3-hydroxypiperidine Derivatives: A Comparative Analysis for Drug Development Professionals
Introduction
1-Ethyl-3-hydroxypiperidine serves as a versatile and crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique structural characteristics, including a piperidine ring with ethyl and hydroxyl functional groups, provide a flexible scaffold for the development of novel therapeutics, particularly in the realms of analgesics and antidepressants. Researchers in neuropharmacology also utilize this compound to explore new treatments for neurological conditions such as Alzheimer's and Parkinson's disease.[1] The adaptability of this compound allows for precise modifications to its structure, enabling the fine-tuning of pharmacological properties to enhance efficacy and improve safety profiles.[1]
This guide provides a comparative overview of the efficacy of drugs synthesized from the this compound scaffold. Due to the proprietary nature of pharmaceutical development and the common practice of utilizing advanced, sometimes unpublished, intermediates, publicly available literature does not always explicitly detail the synthesis of marketed drugs from this specific precursor. However, by examining derivatives and related compounds, we can extrapolate and compare potential efficacy.
Analgesic Applications
Derivatives of this compound have been investigated for their potential as analgesics. The core structure is a key component in the development of potent pain management medications.
Comparative Efficacy of Analgesic Derivatives
| Compound Class | Mechanism of Action | Preclinical Efficacy Metric (Example) | Key Findings |
| Fentanyl Analogs | µ-opioid receptor agonist | ED50 (rodent models) | High potency, rapid onset, short duration of action. |
| Novel Piperidine Derivatives | Mixed opioid receptor modulation | Tail-flick latency, hot plate test | Varying degrees of analgesia with potential for reduced side effects compared to traditional opioids. |
Experimental Protocols: Tail-Flick Test
The tail-flick test is a standard method for assessing the analgesic efficacy of compounds in animal models.
-
Animal Model: Male Sprague-Dawley rats (200-250g) are typically used.
-
Apparatus: A tail-flick analgesia meter is employed, which applies a focused beam of heat to the underside of the rat's tail.
-
Procedure:
-
A baseline tail-flick latency (the time taken for the rat to flick its tail away from the heat source) is determined for each animal before drug administration. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.
-
The test compound or a control (e.g., saline, morphine) is administered via a specified route (e.g., intraperitoneal, intravenous).
-
At predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes) post-administration, the tail-flick latency is measured again.
-
-
Data Analysis: The percentage of Maximum Possible Effect (%MPE) is calculated for each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Experimental Workflow for Analgesic Screening
Caption: A simplified workflow for the development of analgesic drugs.
Antidepressant Applications
The this compound structure is also a valuable starting point for the synthesis of novel antidepressant agents. Its ability to be modified allows for the targeting of various neurotransmitter systems implicated in depression.
Signaling Pathways in Antidepressant Action
Many antidepressants function by modulating serotonergic and noradrenergic pathways. The diagram below illustrates a simplified representation of these signaling cascades.
Caption: Simplified signaling pathway for SSRI/SNRI antidepressants.
Comparative Efficacy of Antidepressant Derivatives
Efficacy of antidepressant candidates is often initially assessed in preclinical models that are sensitive to known antidepressant drugs.
| Compound Class | Primary Target(s) | Preclinical Efficacy Metric (Example) | Key Findings |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | SERT | Forced Swim Test (immobility time) | Increased latency to immobility, suggesting antidepressant-like effects. |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | SERT, NET | Tail Suspension Test (immobility time) | Reduced duration of immobility. |
| Multi-target Ligands | 5-HT receptors, SERT, NET | Novelty-Suppressed Feeding Test | Decreased latency to feed in a novel environment. |
Experimental Protocols: Forced Swim Test (Porsolt Test)
The forced swim test is a widely used behavioral test to screen for potential antidepressant activity.
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Pre-test session (Day 1): Mice are placed in the water for a 15-minute adaptation period.
-
Drug Administration: The test compound or a control is administered at specified times before the test session (e.g., 30, 60, 120 minutes prior).
-
Test session (Day 2): 24 hours after the pre-test, mice are placed back in the water for a 6-minute session. The duration of immobility (making only minimal movements to keep the head above water) during the last 4 minutes of the session is recorded.
-
-
Data Analysis: The total time spent immobile is compared between the drug-treated groups and the control group. A significant reduction in immobility time is indicative of antidepressant-like activity.
This compound is a foundational chemical structure with significant potential for the development of novel analgesic and antidepressant medications. While direct comparative efficacy data for specific marketed drugs derived from this intermediate is limited in the public domain, preclinical evaluation of analogous compounds demonstrates the promise of this chemical scaffold. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of efficacious therapeutics based on this compound. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of its derivatives.
References
Validating the Synthesis of N,N-dimethyl-[3-(1-alkylpiperidyl)]carbamates: A Comparative Guide
For researchers and professionals in drug development, the efficient and reliable synthesis of novel compounds is paramount. This guide provides a comparative analysis of two primary synthetic routes to obtain N,N-dimethyl-[3-(1-alkylpiperidyl)]carbamates, a class of compounds with significant potential as cholinesterase inhibitors for neurodegenerative diseases.[1] The validation of these synthetic pathways is supported by experimental data from analogous reactions, offering a clear comparison of their respective yields and methodologies.
The two routes explored herein are:
-
Route A: Initial N-alkylation of a piperidine precursor followed by carbamoylation.
-
Route B: Initial carbamoylation of the piperidine hydroxyl group followed by N-alkylation.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two synthetic routes, based on typical yields for analogous reactions reported in the literature. This allows for a direct comparison of their efficiency.
| Step | Route A: N-Alkylation First | Yield (%) | Route B: Carbamoylation First | Yield (%) |
| 1 | N-Alkylation of 3-Hydroxypiperidine | ~70-90% | Carbamoylation of 3-Hydroxypiperidine | ~75-95% |
| 2 | Carbamoylation of 1-Alkyl-3-hydroxypiperidine | ~60-80% | N-Alkylation of N,N-dimethyl-3-piperidylcarbamate | ~65-85% |
| Overall | - | ~42-72% | - | ~49-81% |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are based on established and reliable procedures for similar compounds.
Route A: N-Alkylation Followed by Carbamoylation
Step 1: Synthesis of 1-Alkyl-3-hydroxypiperidine (N-Alkylation)
This procedure describes the N-alkylation of 3-hydroxypiperidine using an appropriate alkyl halide.
-
Materials: 3-hydroxypiperidine, alkyl halide (e.g., methyl iodide, ethyl bromide), potassium carbonate (K₂CO₃), acetonitrile (CH₃CN).
-
Procedure:
-
To a solution of 3-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the corresponding alkyl halide (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the solid K₂CO₃ and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-alkyl-3-hydroxypiperidine.
-
Step 2: Synthesis of N,N-dimethyl-[3-(1-alkylpiperidyl)]carbamate (Carbamoylation)
This step involves the formation of the carbamate ester from the previously synthesized alcohol.
-
Materials: 1-Alkyl-3-hydroxypiperidine, N,N-dimethylcarbamoyl chloride, sodium hydride (NaH, 60% dispersion in mineral oil), and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 1-alkyl-3-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add N,N-dimethylcarbamoyl chloride (1.1 eq) dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
-
Route B: Carbamoylation Followed by N-Alkylation
Step 1: Synthesis of N,N-dimethyl-3-piperidylcarbamate (Carbamoylation)
This procedure details the initial carbamoylation of 3-hydroxypiperidine, assuming a protected piperidine nitrogen (e.g., with a Boc group) that is subsequently removed.
-
Materials: N-Boc-3-hydroxypiperidine, N,N-dimethylcarbamoyl chloride, 4-dimethylaminopyridine (DMAP), pyridine, and dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in a mixture of pyridine and DCM.
-
Add a catalytic amount of DMAP to the solution.
-
Add N,N-dimethylcarbamoyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Wash the reaction mixture with aqueous copper sulfate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The Boc-protecting group is then removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield N,N-dimethyl-3-piperidylcarbamate.
-
Purify the product by column chromatography.
-
Step 2: Synthesis of N,N-dimethyl-[3-(1-alkylpiperidyl)]carbamate (N-Alkylation)
The final step is the N-alkylation of the piperidine nitrogen.
-
Materials: N,N-dimethyl-3-piperidylcarbamate, alkyl halide, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN).
-
Procedure:
-
Follow the same procedure as described in Route A, Step 1, using N,N-dimethyl-3-piperidylcarbamate as the starting material.
-
Mandatory Visualizations
The following diagrams illustrate the synthetic workflows and a key signaling pathway associated with the biological activity of these compounds.
Caption: Comparative workflows for the synthesis of N,N-dimethyl-[3-(1-alkylpiperidyl)]carbamates.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by piperidyl carbamates.
References
A Comparative Spectroscopic Analysis of Piperidine and Its Derivatives
This guide provides a detailed spectroscopic comparison of piperidine with several of its common derivatives, including N-methylpiperidine, 4-phenylpiperidine, and 2-pipecoline. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of how substitutions on the piperidine ring influence its spectral characteristics. The supporting experimental data is presented for objective comparison, alongside detailed methodologies for key spectroscopic techniques.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for piperidine and its selected derivatives. This quantitative data allows for a direct comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry characteristics.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spec (m/z) |
| Piperidine | 2.79 (t, 4H, N-CH ₂), 1.54 (m, 6H, C-CH ₂-C), 1.51 (s, 1H, NH )[1][2] | 47.4 (C2, C6), 27.2 (C3, C5), 25.2 (C4)[1][2] | ~3280 (N-H stretch), 2930-2800 (C-H stretch) | 85 (M⁺), 84 (M-H)⁺[3][4] | |
| N-Methylpiperidine | 2.23 (t, 4H, N-CH ₂), 2.33 (s, 3H, N-CH ₃), 1.59 (m, 4H), 1.41 (m, 2H)[5] | 56.8 (N-C H₂), 47.8 (N-C H₃), 26.5 (C H₂), 24.6 (C H₂) | 2930-2800 (C-H stretch), ~2780 (Bohlmann band) | 99 (M⁺), 98 (M-H)⁺, 84 (M-CH₃)⁺[6][7][8] | |
| 4-Phenylpiperidine | 7.31-7.15 (m, 5H, Ar-H ), 3.16 (m, 2H), 2.72 (m, 2H), 2.61 (m, 1H), 1.86 (m, 2H), 1.75 (m, 2H)[9] | 145.9 (Ar-C), 128.5 (Ar-CH), 126.8 (Ar-CH), 126.2 (Ar-CH), 46.4 (C2, C6), 43.1 (C4), 33.3 (C3, C5) | ~3300 (N-H stretch), 3025 (Ar C-H stretch), 2930-2850 (C-H stretch), ~1600, 1495 (C=C stretch) | 161 (M⁺), 160 (M-H)⁺[10][11][12] | |
| 2-Pipecoline (2-Methylpiperidine) | ~2.9-3.1 (m, 1H), ~2.5-2.7 (m, 2H), ~1.0-1.8 (m, 6H), ~1.05 (d, 3H, CH ₃) | 53.2 (C2), 46.9 (C6), 35.1 (C3), 26.5 (C5), 24.9 (C4), 22.5 (CH₃) | ~3300 (N-H stretch), 2960-2850 (C-H stretch) | 99 (M⁺), 84 (M-CH₃)⁺[13] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of piperidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the piperidine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation : Analyses are typically performed on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Program : A standard single-pulse experiment is used.
-
Spectral Width : Typically -2 to 12 ppm.
-
Number of Scans : 16 to 64 scans are generally sufficient.
-
Reference : The residual solvent peak is used for calibration (e.g., CDCl₃ at 7.26 ppm). Chemical shifts (δ) are reported in parts per million (ppm).
-
-
¹³C NMR Acquisition :
-
Pulse Program : A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.
-
Spectral Width : Typically 0 to 220 ppm.
-
Number of Scans : A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Reference : The solvent peak is used for calibration (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : For liquid samples, a thin film is prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solid : Solid samples are typically prepared as a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition :
-
A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion after dissolving in a suitable solvent (e.g., methanol, acetonitrile) for Electrospray Ionization (ESI-MS).[14]
-
Instrumentation : A mass spectrometer with an Electron Ionization (EI) or ESI source is commonly used.[14] For fragmentation analysis, a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) is employed.[14]
-
EI-MS Protocol :
-
ESI-MS/MS Protocol :
-
Ionization Mode : Positive ion mode is typically used for basic piperidine derivatives to form the protonated molecule [M+H]⁺.[14]
-
Full Scan : A full scan is performed to identify the precursor ion [M+H]⁺.[14]
-
Product Ion Scan : The precursor ion is mass-selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum, revealing fragmentation patterns.[14]
-
Visualizations
The following diagrams illustrate a typical experimental workflow for spectroscopic analysis and a logical representation of common fragmentation pathways in mass spectrometry.
Caption: Experimental workflow for spectroscopic analysis of piperidine derivatives.
Caption: Logical diagram of common mass spectrometry fragmentation pathways.
References
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. ycdehongchem.com [ycdehongchem.com]
- 4. Piperidine(110-89-4) MS spectrum [chemicalbook.com]
- 5. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Piperidine, 1-methyl- [webbook.nist.gov]
- 8. Piperidine, 1-methyl- [webbook.nist.gov]
- 9. 4-Phenylpiperidine(771-99-3) 1H NMR [m.chemicalbook.com]
- 10. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Phenylpiperidine [webbook.nist.gov]
- 12. 4-Phenylpiperidine [webbook.nist.gov]
- 13. 1-(3-Aminopropyl)-2-pipecoline [webbook.nist.gov]
- 14. benchchem.com [benchchem.com]
Comparative analysis of different synthetic routes to N-Ethyl-3-piperidinol
N-Ethyl-3-piperidinol is a valuable piperidine derivative utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation can be accomplished through several synthetic pathways, each with distinct advantages and disadvantages. This guide provides a comparative analysis of four primary synthetic routes to N-Ethyl-3-piperidinol, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the most suitable strategy for their specific needs.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route to N-Ethyl-3-piperidinol depends on factors such as the desired scale of production, cost of starting materials and reagents, required purity of the final product, and available laboratory equipment. The four routes analyzed herein are: 1) Reduction of 1-Ethylpiperidin-3-one, 2) Direct N-Alkylation of 3-Piperidinol, 3) Catalytic Hydrogenation of an N-Ethyl-3-hydroxypyridinium Salt, and 4) Reductive Amination of 3-Piperidinol.
Route 1: Reduction of 1-Ethylpiperidin-3-one is a straightforward and often high-yielding final step. The primary challenge lies in the synthesis of the ketone precursor. This route is advantageous for its typically clean conversion and simple work-up procedures.
Route 2: Direct N-Alkylation of 3-Piperidinol is a classical and direct approach. However, it can be complicated by over-alkylation, leading to the formation of a quaternary ammonium salt, which can reduce the yield and complicate purification. Careful control of stoichiometry and slow addition of the alkylating agent are crucial for success.[1]
Route 3: Catalytic Hydrogenation of an N-Ethyl-3-hydroxypyridinium Salt is a two-step process that begins with the quaternization of 3-hydroxypyridine. This method can provide high yields and avoids the issue of over-alkylation seen in direct alkylation. The hydrogenation of the pyridinium salt can be performed under moderate conditions, although it requires specialized hydrogenation equipment.[2][3]
Route 4: Reductive Amination of 3-Piperidinol offers a highly selective and efficient method for N-ethylation. This approach involves the reaction of 3-piperidinol with acetaldehyde to form an intermediate iminium ion, which is then reduced in situ. This method is known for its high yields and clean reaction profiles, making it an excellent choice for laboratory-scale synthesis where purity is paramount.[4]
Quantitative Data Summary
| Route | Starting Materials | Key Reagents | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| 1. Reduction | 1-Ethylpiperidin-3-one | Sodium borohydride (NaBH₄), Methanol | 0°C to room temp., 2-4 hours | >90% (for reduction step) | High yield, clean reaction, simple work-up | Requires synthesis of the ketone precursor |
| 2. Direct Alkylation | 3-Piperidinol, Ethyl bromide | Potassium carbonate (K₂CO₃), Acetonitrile | Room temp. to reflux, 12-24 hours | 60-70% | Direct one-step reaction | Risk of over-alkylation, purification can be challenging |
| 3. Catalytic Hydrogenation | 3-Hydroxypyridine, Ethyl iodide | Platinum(IV) oxide (PtO₂), H₂ gas | Room temp., 40-50 psi H₂, 12-16 hours | >85% (overall) | High yield, avoids over-alkylation | Requires two steps, specialized hydrogenation equipment needed |
| 4. Reductive Amination | 3-Piperidinol, Acetaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Room temp., 4-6 hours | ~90% | High selectivity and yield, mild conditions | Requires handling of volatile acetaldehyde |
Experimental Protocols
Route 1: Reduction of 1-Ethylpiperidin-3-one
Step 1a: Synthesis of 1-Ethylpiperidin-3-one (precursor) This precursor can be synthesized from 3-hydroxypyridine through N-ethylation, followed by reduction and hydrolysis of the resulting enol ether.[5]
Step 1b: Reduction to N-Ethyl-3-piperidinol
-
In a round-bottom flask, dissolve 1-Ethylpiperidin-3-one (10.0 g, 78.6 mmol) in methanol (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.78 g, 47.1 mmol) portion-wise over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Ethyl-3-piperidinol.
Route 2: Direct N-Alkylation of 3-Piperidinol
-
To a solution of 3-Piperidinol (10.0 g, 98.9 mmol) in anhydrous acetonitrile (150 mL), add potassium carbonate (20.5 g, 148.3 mmol).
-
Stir the suspension vigorously at room temperature.
-
Add ethyl bromide (11.8 g, 108.8 mmol) dropwise over 2 hours using a syringe pump to minimize the formation of the quaternary salt.
-
Heat the reaction mixture to 50°C and stir for 18 hours.
-
Monitor the reaction progress by GC-MS.
-
After cooling to room temperature, filter off the inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude N-Ethyl-3-piperidinol by vacuum distillation.
Route 3: Catalytic Hydrogenation of N-Ethyl-3-hydroxypyridinium Salt
Step 3a: Synthesis of 1-Ethyl-3-hydroxypyridinium iodide
-
Dissolve 3-hydroxypyridine (10.0 g, 105.1 mmol) in acetone (200 mL) in a round-bottom flask.
-
Add ethyl iodide (19.7 g, 126.2 mmol) and stir the mixture at room temperature for 24 hours.
-
The resulting precipitate, 1-Ethyl-3-hydroxypyridinium iodide, is collected by vacuum filtration, washed with cold acetone, and dried under vacuum.
Step 3b: Hydrogenation to N-Ethyl-3-piperidinol
-
Place 1-Ethyl-3-hydroxypyridinium iodide (10.0 g, 39.8 mmol) and Platinum(IV) oxide (0.45 g, 2.0 mmol) in a high-pressure reaction vessel (Parr shaker).
-
Add methanol (100 mL) as the solvent.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 50 psi.
-
Shake the reaction mixture at room temperature for 16 hours.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a small amount of water and make it basic (pH > 10) with 2M NaOH.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Ethyl-3-piperidinol.
Route 4: Reductive Amination of 3-Piperidinol
-
In a 250 mL round-bottom flask, suspend 3-Piperidinol (10.0 g, 98.9 mmol) in dichloromethane (120 mL).
-
Add acetaldehyde (5.2 g, 118.7 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (25.1 g, 118.7 mmol) portion-wise over 20 minutes.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (75 mL).
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Ethyl-3-piperidinol.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the four synthetic routes to N-Ethyl-3-piperidinol.
Caption: Workflow for the reduction of 1-Ethylpiperidin-3-one.
Caption: Workflow for the direct N-alkylation of 3-Piperidinol.
Caption: Two-step workflow for catalytic hydrogenation.
References
Benchmarking 1-Ethyl-3-hydroxypiperidine: A Comparative Guide for Heterocyclic Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The judicious selection of molecular building blocks is a cornerstone of modern drug discovery, profoundly influencing the physicochemical properties, reactivity, and ultimately the biological activity of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, substituted piperidines are frequently incorporated into the architecture of numerous approved drugs due to their ability to impart favorable properties such as improved solubility and the introduction of a key basic nitrogen atom for target engagement.[1]
This guide provides an objective comparison of 1-Ethyl-3-hydroxypiperidine against a selection of structurally related and commonly utilized heterocyclic building blocks: piperidine, 3-hydroxypiperidine, N-methyl-3-hydroxypiperidine, and N-benzyl-3-hydroxypiperidine. By presenting their physicochemical properties, discussing their relative reactivity in key synthetic transformations, and exploring their applications in drug discovery, this document aims to equip researchers with the necessary information to make informed decisions in scaffold selection for their specific research and development endeavors.
Physicochemical Properties: A Comparative Analysis
The subtle structural variations among these building blocks lead to distinct physicochemical characteristics that can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The following table summarizes key quantitative data for each of the five heterocyclic building blocks, offering a clear comparison of their fundamental properties.
| Property | This compound | Piperidine | 3-Hydroxypiperidine | N-Methyl-3-hydroxypiperidine | N-Benzyl-3-hydroxypiperidine |
| Molecular Formula | C₇H₁₅NO[3] | C₅H₁₁N[1] | C₅H₁₁NO[4] | C₆H₁₃NO | C₁₂H₁₇NO[5] |
| Molecular Weight ( g/mol ) | 129.20[3] | 85.15[1] | 101.15[4] | 115.17 | 191.27[5] |
| Boiling Point (°C) | 93-95 @ 15 mmHg | 106 | 67-69 @ 2 mmHg | 76-78 @ 11 mmHg[6] | - |
| Melting Point (°C) | <25 | -7 | 57-61[7] | - | - |
| Density (g/mL) | 0.97 | 0.862 | ~1.016 | 0.999[6] | ~1.1 |
| logP (calculated) | 0.5[3] | 0.84[2] | -0.3 | - | 1.6[8] |
| pKa (predicted) | 14.83 ± 0.20 | 11.22 (conjugate acid)[1] | 14.91 ± 0.20 | 14.95 ± 0.20[6] | - |
| Appearance | Colorless to slightly yellow clear liquid[3] | Colorless liquid[1] | White to light yellow crystalline powder and lumps | Clear, orange liquid[6] | Solid[5] |
Structural Relationships and Synthetic Utility
The core piperidine scaffold can be functionalized at both the nitrogen and carbon atoms to modulate its properties. The introduction of a hydroxyl group at the 3-position, as seen in four of the compared molecules, provides a valuable handle for further synthetic elaboration through reactions such as O-alkylation and O-acylation. The substituent on the nitrogen atom significantly influences the nucleophilicity and steric hindrance around the nitrogen, thereby affecting its reactivity in N-alkylation reactions.
Caption: Structural evolution from the parent piperidine scaffold.
Reactivity Profile: Key Synthetic Transformations
The utility of these building blocks is defined by their reactivity in fundamental organic transformations. The presence of both a secondary/tertiary amine and a secondary alcohol in the N-substituted 3-hydroxypiperidines allows for selective functionalization.
N-Alkylation
For 3-hydroxypiperidine, the secondary amine is readily alkylated under standard conditions. The N-substituted analogues (methyl, ethyl, benzyl) are tertiary amines and thus do not undergo further N-alkylation. The choice of the N-substituent is a critical design element, influencing the final compound's properties. For instance, the benzyl group can serve as a protecting group that can be removed via hydrogenation to reveal the secondary amine for further functionalization.[1]
O-Acylation
The hydroxyl group at the 3-position can be acylated to form esters. This reaction is typically carried out using an acyl chloride or anhydride in the presence of a non-nucleophilic base. The reactivity of the hydroxyl group is generally high for all the 3-hydroxy derivatives.
O-Alkylation
Similar to acylation, the hydroxyl group can be alkylated to form ethers. This transformation often requires a strong base to deprotonate the alcohol, followed by reaction with an alkyl halide.
Caption: A generalized workflow for synthetic transformations.
Application in Drug Discovery: A Scaffolding Perspective
The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide range of biological receptors and enzymes. The choice of substitution on the piperidine ring is a key strategy in modulating pharmacological activity, selectivity, and pharmacokinetic properties.
For example, the piperidine scaffold is a core component of many potent analgesics that target opioid receptors.[9] The N-substituent, in particular, plays a crucial role in determining the affinity and efficacy at different opioid receptor subtypes. Furthermore, derivatives of 3-hydroxypiperidine are utilized in the synthesis of muscarinic receptor antagonists, which have applications in the treatment of various conditions, including overactive bladder and chronic obstructive pulmonary disease.[10]
The selection of a specific N-substituent (e.g., methyl vs. ethyl vs. benzyl) allows for the fine-tuning of properties like lipophilicity (logP), which in turn affects a drug's ability to cross the blood-brain barrier and its metabolic stability. The benzyl group, for instance, significantly increases lipophilicity compared to methyl or ethyl groups, which can be advantageous for targeting central nervous system (CNS) receptors.[11]
Caption: General GPCR signaling pathway targeted by many piperidine-based drugs.
Experimental Protocols
The following are detailed, generalized methodologies for key transformations involving the benchmarked heterocyclic building blocks. Researchers should note that optimal conditions may vary depending on the specific substrate and reagents used.
Protocol 1: General Procedure for N-Alkylation of 3-Hydroxypiperidine
Objective: To introduce an alkyl group onto the nitrogen of 3-hydroxypiperidine.
Materials:
-
3-Hydroxypiperidine
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., acetonitrile, ACN, or N,N-dimethylformamide, DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 3-hydroxypiperidine (1.0 eq.) in anhydrous ACN, add anhydrous K₂CO₃ (1.5 eq.).
-
Add the alkyl halide (1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated-3-hydroxypiperidine.
Protocol 2: General Procedure for O-Acylation of N-Substituted-3-hydroxypiperidines
Objective: To acylate the hydroxyl group of an N-substituted-3-hydroxypiperidine.
Materials:
-
N-substituted-3-hydroxypiperidine (e.g., this compound)
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Base (e.g., triethylamine, Et₃N, or pyridine)
-
Catalyst (optional, e.g., 4-dimethylaminopyridine, DMAP)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the N-substituted-3-hydroxypiperidine (1.0 eq.) in anhydrous DCM.
-
Add Et₃N (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[12]
Protocol 3: General Procedure for the Experimental Determination of Lipophilicity (logP) by the Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (logP) of a heterocyclic building block.[13]
Materials:
-
Test compound (e.g., this compound)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Volumetric flasks, separatory funnel
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a stock solution of the test compound of known concentration in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable and pre-calibrated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the calculated P value.[8][13]
Conclusion
This compound presents a valuable and versatile building block for drug discovery, offering a balance of desirable physicochemical properties and multiple handles for synthetic diversification. Its comparison with piperidine, 3-hydroxypiperidine, and its N-methyl and N-benzyl analogues highlights the nuanced impact of N-alkylation and C-3 hydroxylation on key parameters such as lipophilicity and basicity. While the ethyl group provides a moderate increase in lipophilicity over the methyl analogue without the lability of the benzyl group, the presence of the 3-hydroxyl group remains a critical feature for further molecular elaboration. The choice among these scaffolds will ultimately depend on the specific design strategy, the desired ADME profile, and the targeted biological activity of the final drug candidate. This guide provides the foundational data and methodologies to aid researchers in making a more strategic and informed selection of heterocyclic building blocks for their synthetic campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and analgesic activity of some 14 beta-substituted analogues of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stork: Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists [storkapp.me]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. omicsonline.org [omicsonline.org]
Safety Operating Guide
Navigating the Safe Disposal of 1-Ethyl-3-hydroxypiperidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Ethyl-3-hydroxypiperidine, ensuring compliance with safety regulations and promoting a secure working environment.
This compound is a flammable liquid that can cause skin and eye irritation, as well as respiratory irritation.[1][2] Due to these hazardous properties, it cannot be disposed of in regular trash or down the sewer system.[3][4] The recommended method for disposal is through an approved industrial combustion plant or a licensed hazardous waste disposal facility.[1][2]
Hazard Profile for Disposal Considerations
Understanding the hazards associated with this compound is fundamental to appreciating the necessity for its careful disposal. The following table summarizes the key hazards that mandate specialized disposal procedures.
| Hazard Classification | Description | GHS Hazard Statement |
| Flammable Liquid | The product is combustible and can be ignited by heat, sparks, open flames, or other ignition sources.[1] | H226: Flammable liquid and vapor.[1] |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[1] | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | H335: May cause respiratory irritation.[1] |
Standard Operating Procedure for Disposal
The proper disposal of this compound is a structured process that begins at the point of waste generation and concludes with its safe removal by a certified entity. Adherence to these steps is crucial for laboratory safety and regulatory compliance.
1. Waste Collection and Segregation:
-
All waste containing this compound, including contaminated labware, personal protective equipment (PPE), and spillage cleanup materials, must be treated as hazardous waste.
-
Collect this waste in a dedicated, properly labeled, and chemically compatible container.[3][5] Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[3]
-
Do not mix this compound waste with other incompatible waste streams.[5]
2. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste".[3]
-
The label must include the full chemical name "this compound" (abbreviations are not permitted), and the quantity of the waste.[3]
-
Also include the date of waste generation, the laboratory or room number, and the name and contact information of the principal investigator.[3]
3. Safe Storage:
-
Store the sealed hazardous waste container in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][5]
-
The storage area should be designated for hazardous waste and be inaccessible to unauthorized personnel.
-
Ensure the container is kept tightly closed except when adding waste.[1][5]
4. Disposal Request and Removal:
-
Disposal of chemical waste must be handled through your institution's Environmental Health and Safety (EHS) department or a similarly designated hazardous waste program.[3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a completed hazardous waste information form.[3]
-
Do not attempt to dispose of this compound through any means other than the approved EHS program.[3]
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 1-Ethyl-3-hydroxypiperidine
This guide provides immediate, essential safety and logistical information for handling 1-Ethyl-3-hydroxypiperidine in a laboratory setting. It is designed to be a preferred resource for researchers, scientists, and drug development professionals by offering clear, procedural guidance for safe operational and disposal plans.
Chemical Properties and Hazards
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] It is important to handle this chemical with appropriate safety precautions to minimize exposure and risk.
| Property | Value |
| CAS Number | 13444-24-1 |
| Molecular Formula | C7H15NO |
| Molecular Weight | 129.2 g/mol |
| Appearance | Colorless to slightly yellow clear liquid |
| Purity | ≥ 98% (GC) |
| Density | 0.97 g/cm³ |
| Refractive Index | n20D 1.48 |
| Storage Temperature | 2 - 8 °C |
Source: Chem-Impex[2], CymitQuimica[3]
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| Equipment | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[4] |
| Hand Protection | Wear suitable chemical-resistant gloves tested according to EN 374.[1] Check for leaks and impermeability before use. |
| Skin and Body Protection | Wear appropriate protective clothing, including boots, to prevent skin contact.[4] |
| Respiratory Protection | Use a NIOSH or European Standard EN 149 approved respirator if ventilation is inadequate or for emergency situations.[4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][5]
-
Remove all potential ignition sources, such as open flames, sparks, and hot surfaces.[1][3] Use explosion-proof electrical and ventilating equipment.[1][5]
-
Ground and bond containers when transferring the material to prevent static discharge.[3]
2. Handling the Chemical:
-
Avoid contact with skin and eyes.[3] Do not breathe mist, vapors, or spray.[5]
-
Keep the container tightly closed when not in use.[1]
-
Do not eat, drink, or smoke in the handling area.[3]
3. Storage:
-
Store in a cool, well-ventilated place, away from direct sunlight and heat.[1] The recommended storage temperature is between 2-8°C.[2][6]
-
Store away from incompatible materials, such as strong oxidizing agents.[3][4]
Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1][7] If skin irritation persists, get medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Disposal Plan
1. Waste Characterization:
-
This compound is considered a hazardous waste.[1]
2. Waste Collection and Storage:
-
Collect waste in a suitable, approved, and properly labeled container.[1][3]
-
Handle contaminated packaging in the same manner as the substance itself.[1]
3. Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant or a licensed hazardous material disposal company.[3][5]
-
Do not empty into drains or release into the environment.[1][5]
-
Disposal must be in accordance with all applicable federal, state, and local regulations.[3]
Experimental Protocol: Chemical Spill Cleanup
This protocol outlines the steps for safely managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
Detailed Steps for Spill Cleanup:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.
-
Assess the Spill: From a safe distance, assess the extent of the spill and the associated risks. For large spills, evacuate the laboratory and follow emergency procedures.
-
Don PPE: Before approaching the spill, put on the required personal protective equipment, including respiratory protection, chemical-resistant gloves, safety goggles, a face shield, and protective clothing.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Contain the Spill: Cover the spill with a non-combustible absorbent material such as clay, diatomaceous earth, or vermiculite.[3]
-
Collect Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and labeled container for hazardous waste.[3][5]
-
Decontaminate: Clean the spill area and any contaminated equipment with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of the waste container according to the established disposal plan.
-
Report: Report the incident to the laboratory supervisor or safety officer.
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
